molecular formula C8H7NO3 B1323374 5-Nitro-2,3-dihydro-1-benzofuran CAS No. 17403-47-3

5-Nitro-2,3-dihydro-1-benzofuran

Cat. No.: B1323374
CAS No.: 17403-47-3
M. Wt: 165.15 g/mol
InChI Key: TYPKKUFDAHEIOP-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-nitro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPKKUFDAHEIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618378
Record name 5-Nitro-2,3-dihydro-1-benzofuran
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17403-47-3
Record name 5-Nitro-2,3-dihydro-1-benzofuran
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Record name 5-nitro-2,3-dihydro-1-benzofuran
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Foundational & Exploratory

Synthesis of 5-Nitro-2,3-dihydro-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis mechanism for 5-Nitro-2,3-dihydro-1-benzofuran, a versatile intermediate in the production of various compounds, including pyrazoles, fatty acids, and aromatic ketones.[1] This document details the core chemical reactions, mechanisms, and experimental protocols relevant to its synthesis.

Core Synthesis Pathway: Electrophilic Nitration

The primary and most direct industrial method for synthesizing this compound is through the electrophilic aromatic substitution nitration of 2,3-dihydro-1-benzofuran. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.

Reaction Mechanism

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism in the following key stages:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the formation of a nitronium ion (NO₂⁺), which acts as the electrophile.

  • Electrophilic Attack: The electron-rich benzene ring of 2,3-dihydro-1-benzofuran attacks the nitronium ion. The ether oxygen of the dihydrofuran ring is an ortho-, para-director. Due to steric hindrance at the ortho-position (C7), the substitution predominantly occurs at the para-position (C5). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, typically the HSO₄⁻ ion, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocols

The following is a representative experimental protocol adapted from the synthesis of a similar compound, 2,3-dihydro-2,2-dimethyl-5-nitrobenzofuran.[2]

Materials:

  • 2,3-dihydro-1-benzofuran

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous Magnesium Chloride (or Sodium Sulfate)

  • Ice

Procedure:

  • A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

  • 2,3-dihydro-1-benzofuran is slowly added dropwise to the cold nitrating mixture while maintaining the temperature at approximately 5°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for a period of 2 to 3 hours.

  • The reaction mixture is then poured into ice water.

  • The product is extracted with diethyl ether.

  • The organic extract is dried over an anhydrous drying agent like magnesium chloride or sodium sulfate and filtered.[2]

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the nitration of a dihydrobenzofuran derivative, which can be considered indicative for the synthesis of this compound.[2]

ParameterValue
Starting Material2,3-dihydro-2,2-dimethylbenzofuran (0.67 mole)
Nitric Acid43 mL
Sulfuric Acid50 mL
Reaction Temperature0-5 °C
Reaction Time2.5 hours
Yield~50.0 g (for the dimethyl derivative)

Visualizations

The following diagrams illustrate the key chemical processes in the synthesis of this compound.

Synthesis_Scheme cluster_reactants Reactants cluster_product Product Reactant 2,3-Dihydro-1-benzofuran Product This compound Reactant->Product Nitration Reagents HNO₃ / H₂SO₄

Caption: Overall reaction scheme for the nitration of 2,3-dihydro-1-benzofuran.

Nitronium_Ion_Formation HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ Bisulfate HSO₄⁻ Nitronium NO₂⁺ Protonated_HNO3->Nitronium - H₂O Water H₂O Electrophilic_Aromatic_Substitution Start 2,3-Dihydro-1-benzofuran + NO₂⁺ Sigma_Complex Resonance-Stabilized Sigma Complex (Arenium Ion) Start->Sigma_Complex Electrophilic Attack Product This compound Sigma_Complex->Product Deprotonation (-H⁺)

References

Spectral Analysis of 5-Nitro-2,3-dihydro-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of 5-Nitro-2,3-dihydro-1-benzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the known spectral characteristics of the parent compound, 2,3-dihydro-1-benzofuran, and the well-established spectroscopic effects of the nitro functional group on an aromatic system.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These values are derived from analysis of structurally similar compounds and are intended to serve as a reference for researchers working with this and related molecules.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0-8.2d~2.5H-4
~7.9-8.1dd~8.5, 2.5H-6
~6.8-7.0d~8.5H-7
~4.6-4.8t~8.5H-2
~3.2-3.4t~8.5H-3

Predicted in CDCl₃ at 300 MHz.

The strong electron-withdrawing nature of the nitro group is expected to significantly deshield the aromatic protons, particularly those ortho and para to its position.[1]

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~160-162C-7a
~142-144C-5
~128-130C-3a
~125-127C-6
~118-120C-4
~110-112C-7
~71-73C-2
~29-31C-3

Predicted in CDCl₃ at 75 MHz.

The carbon atom directly attached to the nitro group (C-5) is expected to be significantly downfield, while the other aromatic carbons will also experience shifts due to the substituent's electronic effects.

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1520-1500StrongAsymmetric NO₂ stretch
~1350-1330StrongSymmetric NO₂ stretch
~1600, ~1470Medium-StrongAromatic C=C stretch
~1250-1200StrongAryl-O stretch
~850-800StrongC-N stretch

The most characteristic feature in the IR spectrum of a nitroaromatic compound is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[2][3][4]

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
165~100[M]⁺ (Molecular Ion)
135Moderate[M - NO]⁺
119Moderate[M - NO₂]⁺
91Moderate[C₇H₇]⁺
77Moderate[C₆H₅]⁺

The molecular weight of this compound is 165.15 g/mol . The mass spectrum is expected to show a prominent molecular ion peak.[5] Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 u) and NO₂ (46 u).[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 10 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS, which typically provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Data (Functional Group Identification) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, spectral analysis, and structure confirmation of this compound.

References

An In-depth Technical Guide to 5-Nitro-2,3-dihydro-1-benzofuran (CAS 17403-47-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Nitro-2,3-dihydro-1-benzofuran, its primary applications as a key intermediate in organic synthesis, and a list of commercial suppliers. While this compound is a valuable building block in medicinal chemistry, detailed experimental protocols for its direct use and its involvement in specific signaling pathways are not extensively documented in publicly available literature.

Core Properties and Data

This compound is a stable organic compound, typically appearing as a light yellow to yellow solid.[1] Its chemical structure, featuring a nitro group on the benzofuran ring, makes it a reactive intermediate for a variety of chemical transformations.[2]

Physicochemical Properties
PropertyValueSource(s)
CAS Number 17403-47-3[1][3]
Molecular Formula C₈H₇NO₃[3]
Molecular Weight 165.15 g/mol [3]
Appearance Light yellow to yellow solid[1]
Purity ≥97% - 98%[3][4]
Boiling Point (Predicted) 292.3 ± 29.0 °C[1]
Density (Predicted) 1.360 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C or Room Temperature[1][3]

Applications in Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] Its versatile structure allows for further functionalization, making it a valuable component in drug discovery and development.

Key synthetic applications include:

  • Production of pyrazoles, fatty acids, and aromatic ketones.

  • Development of isoflavones and antibodies with potential therapeutic properties.

  • A key starting material for the synthesis of the antiarrhythmic drug, Dronedarone.[5][6][7]

dot start 5-Nitro-2,3-dihydro- 1-benzofuran (CAS 17403-47-3) process1 Chemical Transformation (e.g., Acylation, Alkylation) start->process1 Reactant intermediate Functionalized Benzofuran Derivative process1->intermediate Product process2 Further Synthetic Steps intermediate->process2 Reactant end Biologically Active Molecule (e.g., Dronedarone) process2->end Final Product

Conceptual workflow of this compound in synthesis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct biological activity or involvement of this compound in cellular signaling pathways. Its significance in a biological context is primarily as a precursor to pharmacologically active compounds. The broader class of benzofuran derivatives, however, is known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

The following diagram illustrates the logical relationship of how this compound contributes to the synthesis of a therapeutic agent that ultimately interacts with biological targets.

dot cluster_synthesis Chemical Synthesis cluster_biology Biological System start This compound intermediate Key Intermediates start->intermediate Multiple Steps api Active Pharmaceutical Ingredient (API) (e.g., Dronedarone) intermediate->api drug Drug Product api->drug Formulation target Biological Target (e.g., Ion Channel) drug->target Interaction effect Therapeutic Effect (e.g., Antiarrhythmic) target->effect Modulation

References

Solubility Profile of 5-Nitro-2,3-dihydro-1-benzofuran in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Nitro-2,3-dihydro-1-benzofuran is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation. This technical guide addresses the current landscape of solubility data for this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive overview of the established experimental protocols for determining the solubility of solid organic compounds. The methodologies detailed herein are designed to enable researchers to generate precise and reliable solubility data.

Introduction to the Solubility of this compound

This compound (CAS No: 17403-47-3) is a solid organic compound with a molecular formula of C₈H₇NO₃ and a molecular weight of approximately 165.15 g/mol .[2] Its chemical structure, featuring a nitro group on the benzofuran core, suggests its potential for solubility in a range of organic solvents. Qualitative assessments indicate that related compounds, such as 5-Nitro-2(3H)-benzofuranone, are soluble in organic solvents.[3] However, for process optimization, drug development, and quality control, quantitative solubility data is indispensable. The solubility of a compound is a critical physical property that influences its bioavailability and therapeutic efficacy.[4]

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound at 25°C (303.15 K)

Organic SolventDielectric Constant (at 20°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol32.7Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Ethyl Acetate6.0Data to be determinedData to be determined
Dichloromethane8.9Data to be determinedData to be determined
Toluene2.4Data to be determinedData to be determined
Acetonitrile37.5Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)36.7Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)46.7Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[5][6][7] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Apparatus:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Thermostatic shaker or water bath

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

  • Solvent Evaporation: Transfer a precisely measured volume of the clear, saturated filtrate into a pre-weighed evaporation dish.

  • Drying and Weighing: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue drying until a constant weight is achieved.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate (mL) * 100

UV-Vis Spectrophotometric Method

The UV-Vis spectrophotometric method is a sensitive and rapid technique for determining the concentration of a solute in a solution, which can then be used to calculate solubility.[8][9][10] This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range.

Materials and Apparatus:

  • This compound

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.[10]

  • Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and reach equilibrium.

  • Sample Preparation and Measurement: Withdraw a known volume of the clear, saturated filtrate. Dilute the filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. The solubility of the saturated solution can then be calculated by accounting for the dilution factor.

    Concentration of saturated solution = Concentration of diluted solution * Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Analysis of Saturated Filtrate cluster_gravimetric Gravimetric Protocol cluster_uvvis UV-Vis Protocol A Add excess this compound to solvent B Equilibrate in thermostatic shaker A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Gravimetric Method D->E F UV-Vis Method D->F K Dilute filtrate to linear range D->K G Transfer known volume to pre-weighed dish E->G J Prepare calibration curve F->J H Evaporate solvent and dry to constant weight G->H I Calculate solubility from mass of residue H->I L Measure absorbance at λmax K->L M Calculate concentration from calibration curve L->M

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

A Comprehensive Technical Guide to the Theoretical and Computational Modeling of 5-Nitro-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the theoretical and computational investigation of 5-Nitro-2,3-dihydro-1-benzofuran. Given the relative scarcity of dedicated computational studies on this specific molecule, this document outlines the established methodologies and protocols necessary to perform a thorough in silico analysis. The guide is intended to serve as a comprehensive resource for researchers initiating new computational studies on this compound and related nitroaromatic heterocyclic systems, particularly in the context of drug discovery and materials science.

Introduction to this compound

This compound is a heterocyclic compound featuring a dihydrobenzofuran scaffold with a nitro group substitution on the benzene ring. This structural motif is of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of more complex bioactive molecules. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties, reactivity, and potential biological activity. Theoretical and computational modeling provides a powerful, non-invasive means to elucidate these properties at the atomic level, offering insights that can guide experimental efforts and accelerate the drug development process.

Theoretical Framework and Computational Methodologies

A robust computational study of this compound would typically involve a multi-step workflow, beginning with geometry optimization and proceeding to the calculation of various molecular properties. Density Functional Theory (DFT) is a widely used and reliable method for such investigations.

Computational Workflow

The logical flow of a comprehensive computational study is depicted below. This workflow ensures that calculations are performed on a stable, realistic molecular structure and that the results are progressively more detailed.

Computational Chemistry Workflow A Initial Structure Generation (e.g., from 2D sketch) B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirmation of Minimum Energy State) B->C D Electronic Properties Analysis (HOMO-LUMO, MEP) C->D E Spectroscopic Properties Simulation (IR, Raman, NMR) C->E F Molecular Docking (Optional) (Interaction with Biological Targets) D->F G Validation with Experimental Data E->G

Caption: A typical workflow for the computational analysis of a small molecule.

Detailed Methodologies

2.2.1. Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations.

  • Protocol: The molecular structure of this compound is optimized using Density Functional Theory (DFT), a common and effective quantum chemical method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice, combined with a comprehensive basis set such as 6-311++G(d,p) to ensure high accuracy. The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

2.2.2. Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed to confirm that the obtained structure is a true energy minimum.

  • Protocol: Using the optimized geometry, harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the structure is a stable minimum. The calculated frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental data for validation.

2.2.3. Electronic Structure Analysis: Understanding the electronic properties of the molecule is crucial for predicting its reactivity and potential interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map is invaluable for identifying electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, including those with biological targets.

2.2.4. Molecular Docking (Optional): If a biological target for this compound is hypothesized, molecular docking simulations can predict its binding affinity and orientation within the target's active site.

  • Protocol: The optimized structure of the molecule is docked into the binding site of a target protein (obtained from a database like the Protein Data Bank). Docking algorithms, such as those used in AutoDock or Glide, score different binding poses to identify the most favorable interactions. This can provide initial insights into the molecule's potential mechanism of action.

Presentation of Quantitative Data

A systematic presentation of the calculated data is essential for clarity and comparison. The following tables provide a template for organizing the results of a computational study on this compound.

Table 1: Optimized Geometrical Parameters (Note: The values presented here are hypothetical and serve as a template. Actual values would be obtained from the geometry optimization calculation.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1-C21.39
C-N (Nitro)1.48
N-O (Nitro)1.22
C-O (Furan)1.37
**Bond Angles (°) **O-N-O (Nitro)124.5
C-C-N (Nitro)119.0
Dihedral Angles (°) C-C-C-N180.0

Table 2: Calculated Vibrational Frequencies (Note: This table should list the most significant vibrational modes and their corresponding frequencies, compared with experimental data where available.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-O) symmetric stretch1350(Experimental Value)Nitro Group
ν(N-O) asymmetric stretch1550(Experimental Value)Nitro Group
ν(C-H) aromatic stretch3100(Experimental Value)Benzene Ring
ν(C-O-C) stretch1250(Experimental Value)Furan Ring

Table 3: Key Electronic Properties (Note: These values are crucial for understanding the molecule's reactivity and electronic behavior.)

PropertyCalculated Value (eV)
Energy of HOMO-6.5
Energy of LUMO-2.1
HOMO-LUMO Energy Gap (ΔE)4.4
Ionization Potential6.5
Electron Affinity2.1
Dipole Moment (Debye)4.2

Experimental Validation Protocols

The validation of computational models with experimental data is a critical step to ensure the reliability of the theoretical predictions.

Spectroscopic Analysis
  • FT-IR and Raman Spectroscopy:

    • Protocol: The FT-IR and Raman spectra of a synthesized and purified sample of this compound are recorded. The experimental vibrational frequencies are then compared with the scaled theoretical frequencies obtained from the DFT calculations. A good correlation between the experimental and theoretical spectra provides strong support for the accuracy of the calculated molecular structure.

  • NMR Spectroscopy:

    • Protocol: ¹H and ¹³C NMR spectra are obtained. The chemical shifts are compared with theoretical values calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. This comparison helps to confirm the atomic connectivity and electronic environment of the molecule.

X-ray Crystallography
  • Protocol: If a single crystal of this compound can be grown, single-crystal X-ray diffraction is the gold standard for determining its three-dimensional structure. The experimentally determined bond lengths, bond angles, and dihedral angles can be directly compared with the optimized geometry from the DFT calculations. This provides the most definitive validation of the computational model.

The logical relationship for the validation process is illustrated below.

Validation Workflow A Computational Model (Optimized Geometry, Frequencies, etc.) E Comparison & Validation A->E B Experimental Synthesis & Purification C Spectroscopic Measurements (FT-IR, Raman, NMR) B->C D X-ray Crystallography B->D C->E D->E

Caption: The workflow for validating computational models with experimental data.

Conclusion

This technical guide has outlined a comprehensive approach for the theoretical and computational modeling of this compound. By following the detailed methodologies for DFT calculations, systematically organizing the quantitative data, and rigorously validating the computational models with experimental protocols, researchers can gain deep insights into the structural, electronic, and reactive properties of this important heterocyclic compound. These insights are invaluable for guiding further research in drug discovery, materials science, and other related fields.

Navigating the Synthesis and Handling of 5-Nitro-2,3-dihydro-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for 5-Nitro-2,3-dihydro-1-benzofuran (CAS No. 17403-47-3). As a specialized chemical intermediate, particularly in pharmaceutical research, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental success. This document synthesizes available data from structurally similar compounds to offer a robust framework for risk assessment and management in the absence of a dedicated Safety Data Sheet (SDS) for this specific compound.

Introduction

This compound is a nitroaromatic heterocyclic compound. The presence of the nitro group and the benzofuran moiety suggests that it should be handled with care, assuming potential hazards associated with these functional groups, including possible mutagenic or carcinogenic properties, as is common with some nitrofuran derivatives.[1][2] Its utility as an intermediate in the synthesis of more complex molecules underscores the importance of safe handling protocols to minimize exposure and prevent adverse incidents.[3]

Hazard Identification and Classification

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[5]

  • Carcinogenicity: Benzofuran itself is suspected of causing cancer.[6][7][8] The toxicological properties of many nitrofuran derivatives include mutagenicity and carcinogenicity.[1] Therefore, this compound should be treated as a potential carcinogen.

  • Flammability: While not highly flammable, it may be combustible and can form explosive mixtures with air upon intense heating.[5][6]

Precautionary Statement: Due to the lack of specific toxicological data, this compound should be handled as a Particularly Hazardous Substance (PHS).[9]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 17403-47-3[10][11][12]
Molecular Formula C8H7NO3[10]
Molecular Weight 165.15 g/mol [10]
Appearance Not specified (likely a solid)
Purity 97%[12]
Storage Temperature 2-8°C, Sealed in dry conditions[10]
SMILES Code O=--INVALID-LINK--c1ccc2OCCC2=c1[10]

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential.[4]

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and eye irritation.[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) and a lab coat. Double gloving is recommended.To prevent skin contact.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be necessary if aerosol or dust formation is likely.To minimize inhalation of potentially hazardous dust or vapors.[5]
Engineering Controls
  • All work with this compound should be conducted in a certified chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust or vapors.[5]

  • Keep away from heat, sparks, and open flames.[6][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6][7]

  • When handling powders, do so within a fume hood or a ventilated balance enclosure to prevent dispersal.[9]

Storage
  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed.[6][10]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • The recommended storage temperature is 2-8°C.[10]

  • Store in a designated area for toxic or carcinogenic compounds.[9]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[6][7]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[6][7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6][7]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[13]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[13]

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6][7]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[7][14] Contaminated PPE should also be disposed of as hazardous waste.[5]

Experimental Protocols (Illustrative)

The following is a generalized, illustrative protocol for a reaction involving this compound. This is not a validated procedure for a specific synthesis and should be adapted and optimized by qualified personnel.

General Reaction Setup

A reaction involving a substituted benzofuran derivative could proceed as follows, based on similar syntheses.[15]

  • Preparation: Ensure the fume hood is clean and operational. Assemble all necessary glassware and ensure it is dry.

  • Reagent Handling: Weigh the required amount of this compound in a tared container inside the fume hood.

  • Reaction: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting materials in an appropriate solvent.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up, followed by extraction with an organic solvent.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3]

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS/Literature Review SDS/Literature Don PPE Don PPE Review SDS/Literature->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Monitor Progress Monitor Progress Perform Reaction->Monitor Progress Quench & Work-up Quench & Work-up Monitor Progress->Quench & Work-up Purify Product Purify Product Quench & Work-up->Purify Product Decontaminate Area Decontaminate Area Purify Product->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Experimental Workflow for Handling this compound.

G cluster_hazards Potential Hazards cluster_controls Control Measures cluster_outcome Desired Outcome Toxicity Acute Toxicity Minimized Exposure Minimized Exposure Toxicity->Minimized Exposure Irritation Skin/Eye Irritation Irritation->Minimized Exposure Carcinogenicity Carcinogenicity Carcinogenicity->Minimized Exposure Engineering Controls Fume Hood Engineering Controls->Minimized Exposure PPE PPE PPE->Minimized Exposure Safe Handling Safe Handling Procedures Safe Handling->Minimized Exposure

Caption: Logical Relationship for Hazard Mitigation.

References

The Discovery and Historical Synthesis of 5-Nitro-2,3-dihydro-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of 5-Nitro-2,3-dihydro-1-benzofuran, a key intermediate in the pharmaceutical and fine chemical industries. This document details the primary synthetic routes, providing experimentally derived data and methodologies to support further research and development.

Introduction

This compound, also known as 5-nitro-coumaran, is a versatile organic compound recognized for its role as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a nitro group on the benzofuran ring system, makes it a reactive intermediate amenable to a range of chemical transformations.[1] This guide explores the principal synthetic pathways to this compound, offering a comparative analysis of the available methods.

Physicochemical Properties

PropertyValue
CAS Number 17403-47-3
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance Light yellow to yellow solid
Boiling Point 292.3±29.0 °C (Predicted)
Density 1.360±0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C

Historical Synthesis: Direct Nitration of 2,3-Dihydro-1-benzofuran

The most direct and historically significant method for the preparation of this compound is the electrophilic nitration of the parent heterocycle, 2,3-dihydro-1-benzofuran (coumaran). This method is a classic example of aromatic nitration, where the nitro group is introduced onto the benzene ring.

Experimental Protocol:

The following protocol is based on established literature procedures:

  • Reaction Setup: 2,3-Dihydrobenzofuran (36 g, 0.3 mol) is dissolved in glacial acetic acid (100 mL) in a suitable reaction vessel equipped with a stirrer and a dropping funnel. The solution is heated to 65°C.

  • Nitration: While maintaining the temperature between 65-75°C, concentrated nitric acid (25 mL, 0.36 mol) is added dropwise to the stirred solution.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.

  • Work-up and Isolation: The reaction mixture is then cooled to room temperature, leading to the precipitation of the solid product. The precipitate is collected by filtration, washed with water to remove any residual acid, and subsequently dried.

  • Yield: This procedure typically yields 22 g (44.4%) of 5-nitro-2,3-dihydrobenzofuran.

G cluster_workflow Direct Nitration Workflow start Start: 2,3-Dihydro-1-benzofuran in Glacial Acetic Acid dissolve Heat to 65°C start->dissolve nitration Add Concentrated Nitric Acid (65-75°C) dissolve->nitration stir Stir for 0.5h nitration->stir cool Cool to Room Temperature stir->cool filter Filter Precipitate cool->filter wash Wash with Water filter->wash dry Dry Solid wash->dry end End Product: This compound dry->end

Caption: Workflow for the direct nitration of 2,3-dihydro-1-benzofuran.

Alternative Two-Step Synthesis via 5-Nitro-2(3H)-benzofuranone

An alternative route to this compound involves a two-step process starting from 2-hydroxyphenylacetic acid. This method first constructs the benzofuranone ring system, followed by nitration and subsequent reduction of the lactone.

Step 1: Synthesis of 2(3H)-benzofuranone

Experimental Protocol:

  • Reaction Setup: A mixture of 2-hydroxyphenylacetic acid (4.4 g, 29 mmol) and a catalytic amount of p-toluenesulfonic acid in 60 mL of toluene is placed in a flask equipped with a Dean-Stark trap and a magnetic stirrer.

  • Cyclization: The mixture is refluxed for 4 hours with azeotropic removal of water.

  • Isolation: The solvent is removed under reduced pressure to yield 3H-benzofuran-2-one. This step typically results in a quantitative yield (3.9 g).[2]

Step 2: Nitration of 2(3H)-benzofuranone

Experimental Protocol:

  • Reaction Setup: A solution of 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) is prepared in a reaction vessel.

  • Nitration: A mixture of 65% nitric acid (4 mL) and glacial acetic acid (4 mL) is added dropwise while maintaining the temperature below 20°C (293K).[2]

  • Reaction and Work-up: The mixture is then stirred and refluxed for 1 hour. After cooling, the reaction is quenched with ice and sulfuric acid, leading to the precipitation of the product.

  • Purification: The precipitate is filtered and recrystallized from ethyl acetate to yield pure 5-nitro-1-benzofuran-2(3H)-one. The reported yield for this step is 70%.[2]

Step 3: Reduction of 5-Nitro-2(3H)-benzofuranone

General Methodologies for Lactone Reduction:

Common reagents for the reduction of lactones to cyclic ethers include:

  • Diborane (B₂H₆) or Borane-Tetrahydrofuran Complex (BH₃·THF): These are classic reagents for the reduction of esters and lactones.

  • Lithium Aluminium Hydride (LiAlH₄): A powerful reducing agent, though it may also reduce the nitro group if conditions are not carefully controlled.

  • Silanes (e.g., Triethylsilane) in the presence of a Lewis acid: This system can be effective for the reduction of lactones.

A typical experimental workflow would involve the reaction of 5-nitro-2(3H)-benzofuranone with the chosen reducing agent in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere, followed by a suitable aqueous work-up. The yield for this step would be dependent on the chosen reagent and reaction conditions.

G cluster_workflow Two-Step Synthesis Workflow start Start: 2-Hydroxyphenylacetic Acid cyclization Cyclization (p-TsOH, Toluene, Reflux) start->cyclization intermediate1 Intermediate: 2(3H)-benzofuranone cyclization->intermediate1 nitration Nitration (HNO₃, Acetic Acid, Ac₂O) intermediate1->nitration intermediate2 Intermediate: 5-Nitro-2(3H)-benzofuranone nitration->intermediate2 reduction Reduction of Lactone (e.g., BH₃·THF) intermediate2->reduction end End Product: This compound reduction->end

Caption: Workflow for the two-step synthesis of this compound.

Comparison of Synthetic Routes

FeatureDirect NitrationTwo-Step Synthesis via Benzofuranone
Starting Material 2,3-Dihydro-1-benzofuran2-Hydroxyphenylacetic Acid
Number of Steps 13
Key Reactions Electrophilic Aromatic NitrationCyclization (Lactonization), Nitration, Lactone Reduction
Reported Overall Yield ~44%Dependent on the yield of the reduction step (Step 1: quant., Step 2: 70%)
Advantages More direct, fewer steps.Starts from a more readily available and potentially cheaper starting material.
Disadvantages Lower reported yield in a single step.More steps involved, requires a reduction step that needs optimization.

Conclusion

The synthesis of this compound has been historically achieved through the direct nitration of 2,3-dihydro-1-benzofuran. This method remains a viable and straightforward approach. An alternative, multi-step synthesis commencing from 2-hydroxyphenylacetic acid offers a different strategic approach that may be advantageous depending on the availability and cost of the starting materials. This guide provides the essential technical details for both routes to aid researchers and drug development professionals in the synthesis and utilization of this important chemical intermediate. Further optimization of the reduction of 5-nitro-2(3H)-benzofuranone could enhance the efficiency of the two-step pathway, making it a more competitive alternative to the classical direct nitration method.

References

Structural Elucidation of 5-Nitro-2,3-dihydro-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Nitro-2,3-dihydro-1-benzofuran (CAS No: 17403-47-3). Due to the limited availability of published experimental data for this specific molecule, this document compiles information from analogous structures and theoretical principles to predict its spectroscopic characteristics. It outlines plausible synthetic routes and provides detailed, generalized experimental protocols for key analytical techniques essential for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of this compound in fields such as medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a dihydrobenzofuran core with a nitro group on the benzene ring, makes it a valuable building block in the development of new chemical entities. The nitro group, in particular, can be a precursor for other functional groups, such as amines, which are prevalent in biologically active compounds. Understanding the structural characteristics of this molecule is paramount for its effective utilization in research and development. This guide provides a detailed framework for its structural elucidation.

Molecular and Spectroscopic Data

Compound Properties
PropertyValueReference
IUPAC Name This compound
CAS Number 17403-47-3[1]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
SMILES C1COC2=C1C=C(C=C2)--INVALID-LINK--[O-][1]
Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit characteristic signals for the aromatic and aliphatic protons. The electron-withdrawing nitro group is expected to significantly deshield the aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~8.0 - 8.2dH-4Expected to be the most downfield aromatic proton due to the ortho relationship with the nitro group.
~7.9 - 8.1ddH-6Influenced by both the nitro group and the dihydrofuran ring.
~6.8 - 7.0dH-7Expected to be the most upfield aromatic proton.
~4.6 - 4.8tH-2 (CH₂)Methylene protons adjacent to the oxygen atom.
~3.2 - 3.4tH-3 (CH₂)Methylene protons adjacent to the aromatic ring.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons attached to the nitro group and the oxygen atom are expected to be significantly shifted.

Predicted Chemical Shift (δ, ppm)AssignmentNotes
~160 - 165C-7aAromatic carbon attached to oxygen.
~145 - 150C-5Aromatic carbon attached to the nitro group.
~125 - 130C-3aAromatic carbon at the fusion of the two rings.
~120 - 125C-4Aromatic carbon ortho to the nitro group.
~115 - 120C-6Aromatic carbon meta to the nitro group.
~108 - 112C-7Aromatic carbon ortho to the oxygen.
~70 - 75C-2Aliphatic carbon attached to oxygen.
~28 - 32C-3Aliphatic carbon attached to the aromatic ring.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show strong absorptions corresponding to the nitro group, the aromatic ring, and the ether linkage.

Wavenumber (cm⁻¹)Functional Group AssignmentNotes
~1520 and ~1340N-O asymmetric and symmetric stretchCharacteristic strong absorptions for an aromatic nitro group.
~3100 - 3000C-H aromatic stretch
~2950 - 2850C-H aliphatic stretch
~1600, ~1480C=C aromatic ring stretch
~1250 - 1050C-O ether stretchAsymmetric and symmetric stretching of the aryl-alkyl ether.
Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired via electron ionization (EI), should show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment IonNotes
165[M]⁺Molecular ion peak.
135[M - NO]⁺Loss of nitric oxide.
119[M - NO₂]⁺Loss of the nitro group.
91[C₇H₇]⁺ (tropylium ion)A common fragment in aromatic compounds.

Synthesis and Experimental Protocols

Synthetic Pathway

A plausible synthesis of this compound involves the nitration of 2,3-dihydro-1-benzofuran. A general reaction scheme is presented below.

Synthetic Pathway 2,3-dihydro-1-benzofuran 2,3-dihydro-1-benzofuran This compound This compound 2,3-dihydro-1-benzofuran->this compound HNO₃, H₂SO₄

Caption: Proposed synthesis of this compound.

Experimental Protocol (General):

  • Preparation of Nitrating Mixture: Carefully add concentrated nitric acid dropwise to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Nitration: Dissolve 2,3-dihydro-1-benzofuran in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution in an ice bath. Add the pre-cooled nitrating mixture dropwise to the solution while maintaining a low temperature.

  • Reaction Monitoring: Stir the reaction mixture at a low temperature for a specified period. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly over crushed ice and stir until the ice has melted.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Structural Elucidation Workflow

The structural confirmation of the synthesized compound would follow a standard analytical workflow.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Recrystallization NMR ¹H & ¹³C NMR Purification->NMR Structural Backbone IR Infrared Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation

Caption: General workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural assignment.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrumentation:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: Standard 5 mm broadband probe.

  • Data Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: ~16 ppm.

  • Data Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: ~240 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure with the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The spectrum is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Sample Preparation and Introduction (for Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Instrumentation:

    • A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition Parameters (GC):

    • Injector Temperature: 250 °C.

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

  • Data Acquisition Parameters (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: Dependant on the instrument's capabilities.

  • Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound and examine its mass spectrum for the molecular ion and fragment ions.

Conclusion

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While experimental data is not widely published, this guide provides a robust framework based on theoretical predictions and established analytical protocols. The presented data and methodologies will aid researchers in the synthesis, identification, and further development of this and related compounds. It is recommended that any newly synthesized batch of this compound be thoroughly characterized using the protocols outlined herein to confirm its structure and purity.

References

Reactivity Profile of the Nitro Group in 5-Nitro-2,3-dihydro-1-benzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 5-Nitro-2,3-dihydro-1-benzofuran. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical and biologically active molecules.[1] The presence of the nitro group at the 5-position of the 2,3-dihydro-1-benzofuran scaffold profoundly influences its chemical behavior, primarily through its strong electron-withdrawing nature. This guide will delve into the key reactions of the nitro group, including its reduction to an amino group and its role in activating the aromatic ring for nucleophilic aromatic substitution.

Overview of the Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful deactivating group in the context of electrophilic aromatic substitution, making the benzene ring of this compound less susceptible to attack by electrophiles.[2] Conversely, this electron-withdrawing characteristic is pivotal for two major classes of reactions:

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂), providing a gateway to a wide array of further functionalizations and the synthesis of various derivatives.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring, particularly at the ortho and para positions, for substitution by nucleophiles.[4][5][6][7]

This guide will explore these key reactive pathways in detail, providing experimental protocols and quantitative data where available.

Reduction of the Nitro Group to 5-Amino-2,3-dihydro-1-benzofuran

The transformation of this compound to 5-Amino-2,3-dihydro-1-benzofuran is a fundamental and widely utilized reaction. The resulting amine is a versatile intermediate for the synthesis of pharmaceuticals and agrochemicals.[3] Several methods are available for this reduction, with catalytic hydrogenation and metal-acid reductions being the most common.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.[8]

G This compound This compound 5-Amino-2,3-dihydro-1-benzofuran 5-Amino-2,3-dihydro-1-benzofuran This compound->5-Amino-2,3-dihydro-1-benzofuran Reduction H2_PdC H₂ / Pd/C H2_PdC->this compound

Figure 1: Catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation

A general procedure for the catalytic hydrogenation of a nitroaromatic compound is as follows:

  • To a solution of the this compound in a suitable solvent (e.g., ethanol, ethyl acetate), a catalytic amount of 10% Pd/C is added.

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

  • The reaction is stirred at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude 5-Amino-2,3-dihydro-1-benzofuran, which can be further purified by recrystallization or chromatography.

ReactantReagentsSolventTemperatureTimeYieldReference
6-nitro-2,3-dihydrobenzofuran-5-aminePd/C, H₂AlcoholRoom Temp.1-3 h85-95%[8]

Table 1: Representative Conditions for Catalytic Hydrogenation of a Related Nitrobenzofuran Derivative.

Metal-Acid Reduction

Reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), is another classic and effective method for converting nitroarenes to anilines.[9][10][11]

G This compound This compound 5-Amino-2,3-dihydro-1-benzofuran 5-Amino-2,3-dihydro-1-benzofuran This compound->5-Amino-2,3-dihydro-1-benzofuran Reduction SnCl2_HCl SnCl₂·2H₂O / HCl SnCl2_HCl->this compound

Figure 2: Reduction of this compound using SnCl₂/HCl.

Experimental Protocol: SnCl₂ Reduction

A typical procedure for the reduction of an aromatic nitro compound using stannous chloride is as follows:

  • To a solution of the nitroaromatic compound in a suitable solvent like ethanol or ethyl acetate, an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added.[9][11]

  • The reaction mixture is then heated, often to reflux, and the progress is monitored by thin-layer chromatography (TLC).[9]

  • After the reaction is complete, the mixture is cooled and poured into ice-water.

  • The solution is then made basic by the addition of a concentrated base solution (e.g., NaOH or KOH) to precipitate tin salts.[11][12]

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to give the desired amine.[9][11]

ReactantReagentsSolventTemperatureTimeYieldReference
Aromatic Nitro CompoundSnCl₂·2H₂OEtOAc50 °COvernight95%[9]
Aromatic Nitro CompoundSnCl₂EtOHReflux4 h91%[9]

Table 2: General Conditions for SnCl₂ Reduction of Aromatic Nitro Compounds.

Nucleophilic Aromatic Substitution (SNAr)

G Nitro-activated Aryl Halide Nitro-activated Aryl Halide Meisenheimer_Complex Meisenheimer Complex (intermediate) Nitro-activated Aryl Halide->Meisenheimer_Complex Addition Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted Product Substituted Product Meisenheimer_Complex->Substituted Product Elimination Leaving_Group Leaving_Group Meisenheimer_Complex->Leaving_Group

Figure 3: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4][7]

Influence on the Benzofuran Ring System

The electron-withdrawing nitro group deactivates the benzene portion of the 2,3-dihydro-1-benzofuran ring system towards electrophilic aromatic substitution. Electrophilic attack, if forced, would likely occur at the positions meta to the nitro group. However, the furan ring itself has a different reactivity profile. In general, benzofurans tend to undergo electrophilic substitution preferentially at the 2-position.[4][13] The presence of the deactivating nitro group on the benzene ring would likely further favor reactions on the furan ring, although specific studies on this compound are needed to confirm this.

Spectroscopic Data

While specific spectroscopic data for this compound and 5-Amino-2,3-dihydro-1-benzofuran were not found in the provided search results, the following table summarizes typical spectroscopic features for related compounds.

Compound Class¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)
Aromatic Nitro CompoundsAromatic protons are shifted downfield due to the electron-withdrawing effect of the nitro group.The carbon bearing the nitro group is deshielded. Aromatic carbons show characteristic shifts.Strong asymmetric and symmetric stretching vibrations for the NO₂ group typically appear around 1550-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively.
Aromatic AminesAromatic protons are generally shifted upfield compared to the corresponding nitro compound. The -NH₂ protons appear as a broad singlet, the position of which is solvent-dependent.The carbon attached to the amino group is shielded. Aromatic carbons show characteristic shifts.N-H stretching vibrations typically appear as one or two bands (for primary amines) in the region of 3500-3300 cm⁻¹. N-H bending vibrations are observed around 1650-1580 cm⁻¹.
2,3-DihydrobenzofuransCharacteristic signals for the protons on the dihydrofuran ring (at positions 2 and 3) are typically observed as multiplets in the upfield region of the aromatic signals.The carbons of the dihydrofuran ring (C2 and C3) have characteristic chemical shifts, typically in the aliphatic region of the spectrum.C-O-C stretching vibrations are typically observed in the fingerprint region.

Table 3: General Spectroscopic Characteristics of Related Compound Classes.

Conclusion

The nitro group at the 5-position of 2,3-dihydro-1-benzofuran dictates its reactivity, making it a versatile precursor for a variety of functionalized derivatives. The facile reduction of the nitro group to an amine is a key transformation, enabling further synthetic modifications. While the strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack, it opens up the possibility of nucleophilic aromatic substitution, provided a suitable leaving group is present. Further research into the specific reaction conditions and substrate scope for SNAr reactions on this scaffold would be beneficial for expanding its synthetic utility. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for 5-Nitro-2,3-dihydro-1-benzofuran as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Nitro-2,3-dihydro-1-benzofuran as a versatile synthetic building block in medicinal chemistry and drug discovery. The protocols outlined herein describe key chemical transformations to generate a library of substituted 2,3-dihydro-1-benzofuran derivatives, which are valuable scaffolds for the development of novel therapeutic agents.

Introduction

This compound is a key chemical intermediate, recognized for its utility in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the nitro group on the benzofuran ring system makes it a reactive intermediate, amenable to a variety of chemical modifications. This allows for the introduction of diverse functionalities, leading to the creation of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, derivatives of this scaffold have been investigated as inhibitors of key biological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and microsomal prostaglandin E2 synthase-1 (mPGES-1).

Physicochemical Properties

PropertyValue
CAS Number 17403-47-3
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance Light yellow to yellow solid
Purity ≥98.0%

Synthetic Transformations and Experimental Protocols

The following protocols detail key transformations of this compound into synthetically useful intermediates and final compounds.

Reduction of the Nitro Group to Form 5-Amino-2,3-dihydro-1-benzofuran

The reduction of the nitro group to a primary amine is a fundamental step in the functionalization of this compound. This amine serves as a versatile handle for subsequent reactions such as acylation, sulfonylation, and diazotization.

This method is a clean and efficient way to achieve the reduction of the nitro group.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert atmosphere.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 5-Amino-2,3-dihydro-1-benzofuran. The product can be purified further by column chromatography if necessary.

This method is a classical and effective alternative for nitro group reduction.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq.) in ethyl acetate, add SnCl₂·2H₂O (4-5 eq.).

  • Cool the mixture in an ice bath and slowly add concentrated HCl.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃ until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-Amino-2,3-dihydro-1-benzofuran.

N-Acylation of 5-Amino-2,3-dihydro-1-benzofuran

The resulting 5-amino-2,3-dihydro-1-benzofuran can be readily acylated to form a variety of amide derivatives, many of which exhibit interesting biological activities.

Materials:

  • 5-Amino-2,3-dihydro-1-benzofuran

  • Benzoyl chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Dissolve 5-Amino-2,3-dihydro-1-benzofuran (1.0 eq.) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(2,3-dihydro-1-benzofuran-5-yl)benzamide.

Conversion to 5-Bromo-2,3-dihydro-1-benzofuran via Sandmeyer Reaction

To enable cross-coupling reactions such as the Suzuki coupling, the amino group can be converted to a bromine atom via a Sandmeyer reaction.[1][2]

Materials:

  • 5-Amino-2,3-dihydro-1-benzofuran

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

Procedure:

  • Dissolve 5-Amino-2,3-dihydro-1-benzofuran (1.0 eq.) in aqueous HBr.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of NaNO₂ (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve CuBr (1.2 eq.) in HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to give 5-Bromo-2,3-dihydro-1-benzofuran.

Suzuki-Miyaura Cross-Coupling Reaction

The 5-bromo derivative is a suitable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds and introduce aryl or heteroaryl substituents at the 5-position.

Materials:

  • 5-Bromo-2,3-dihydro-1-benzofuran

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • To a reaction flask, add 5-Bromo-2,3-dihydro-1-benzofuran (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-aryl-2,3-dihydro-1-benzofuran.

Synthetic Workflow Visualization

Synthetic_Workflow A 5-Nitro-2,3-dihydro- 1-benzofuran B 5-Amino-2,3-dihydro- 1-benzofuran A->B Reduction (e.g., Pd/C, H₂ or SnCl₂/HCl) C N-Acyl-5-amino- 2,3-dihydro-1-benzofuran Derivatives B->C N-Acylation (e.g., Acyl Chloride, Base) D 5-Bromo-2,3-dihydro- 1-benzofuran B->D Sandmeyer Reaction (NaNO₂, HBr, CuBr) E 5-Aryl-2,3-dihydro- 1-benzofuran Derivatives D->E Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base)

Synthetic pathways from this compound.

Applications in Drug Discovery: Targeting Signaling Pathways

Derivatives of the 2,3-dihydro-1-benzofuran scaffold have shown promise as inhibitors of important signaling pathways implicated in cancer and inflammation.

Inhibition of VEGFR-2 Signaling in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

VEGFR2_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Benzofuran Derivative Inhibitor->VEGFR2 Inhibition mPGES1_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 PGH₂ COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE₂ mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor Benzofuran Derivative Inhibitor->mPGES1 Inhibition

References

Application Notes and Protocols: Synthesis of Dronedarone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of key intermediates in the production of dronedarone, an antiarrhythmic drug. The protocols are based on established literature methods and are intended for use by qualified professionals in a laboratory setting.

Introduction

Dronedarone is a benzofuran derivative primarily used for the treatment of atrial fibrillation and atrial flutter. Its synthesis involves a multi-step process with several key intermediates. This document outlines the synthetic routes to crucial precursors, including (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone and its derivatives. The procedures detailed below include information on starting materials, reagents, reaction conditions, and purification methods.

Synthesis Pathway Overview

The following diagram illustrates a common synthetic pathway for dronedarone, highlighting the key intermediates discussed in this document.

Dronedarone_Synthesis A 4-Nitrophenol B 2-Butyl-5-nitrobenzofuran A->B Multiple Steps C (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone B->C Friedel-Crafts Acylation (4-methoxybenzoyl chloride, SnCl4) D (2-Butyl-5-nitrobenzofuran-3-yl) (4-hydroxyphenyl)methanone C->D Demethylation (AlCl3) E 2-Butyl-3-[4-(3-dibutylamino-propoxy)benzoyl] -5-nitrobenzofuran D->E Alkylation (1-chloro-3-(dibutylamino)propane, K2CO3) F 5-Amino-2-butyl-3-[4-(3-dibutylamino-propoxy) benzoyl]benzofuran E->F Reduction G Dronedarone F->G Sulfonylation (Methanesulfonyl chloride) Protocol1_Workflow cluster_0 Step 1: Fries Rearrangement cluster_1 Step 2: Isomerization cluster_2 Step 3: Methylation cluster_3 Step 4: Bromination cluster_4 Step 5: Cyclization A1 4-Nitrophenol + Valeryl Chloride A2 4-Nitrophenyl pentanoate A1->A2 B1 4-Nitrophenyl pentanoate B2 1-(2-Hydroxy-5-nitrophenyl)pentan-1-one B1->B2 C1 1-(2-Hydroxy-5-nitrophenyl)pentan-1-one C2 1-(2-Methoxy-5-nitrophenyl)pentan-1-one C1->C2 D1 1-(2-Methoxy-5-nitrophenyl)pentan-1-one D2 2-Bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one D1->D2 E1 2-Bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one E2 2-Butyl-5-nitrobenzofuran E1->E2

Application Notes and Protocols for the Derivatization of 5-Nitro-2,3-dihydro-1-benzofuran for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-Nitro-2,3-dihydro-1-benzofuran and the subsequent biological screening of its analogs. Benzofuran derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications.

Overview of Derivatization Strategies

The primary route for the derivatization of this compound involves the reduction of the nitro group to an amino group, yielding 5-Amino-2,3-dihydro-1-benzofuran. This amino group provides a reactive handle for a variety of subsequent chemical modifications, including but not limited to N-acylation and Suzuki coupling reactions. These modifications allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Derivatization_Workflow Start This compound Amino 5-Amino-2,3-dihydro-1-benzofuran Start->Amino Reduction Acylation N-Acylation Products Amino->Acylation N-Acylation Suzuki_Intermediate 5-Bromo-2,3-dihydro-1-benzofuran Amino->Suzuki_Intermediate Sandmeyer Reaction (Diazotization followed by Bromination) Screening Biological Screening Acylation->Screening Suzuki Suzuki Coupling Products Suzuki_Intermediate->Suzuki Suzuki Coupling Suzuki->Screening

General workflow for derivatization and screening.

Experimental Protocols

Protocol 1: Reduction of this compound to 5-Amino-2,3-dihydro-1-benzofuran

This protocol describes the reduction of the nitro group to a primary amine, a crucial first step for further derivatization.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound in ethanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-Amino-2,3-dihydro-1-benzofuran.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: N-Acylation of 5-Amino-2,3-dihydro-1-benzofuran

This protocol details the formation of amide derivatives from the synthesized 5-amino-2,3-dihydro-1-benzofuran.

Materials:

  • 5-Amino-2,3-dihydro-1-benzofuran

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Base (e.g., Triethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Standard work-up reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve 5-Amino-2,3-dihydro-1-benzofuran in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base to the solution.

  • If using an acyl chloride, add it dropwise to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature.

  • If using a carboxylic acid, pre-activate it with the coupling agent according to the manufacturer's instructions before adding it to the amine solution.

  • Stir the reaction mixture until completion, monitoring by TLC.

  • Upon completion, perform an aqueous work-up by washing the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol 3: Biological Screening - Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic potential of the synthesized derivatives.

Materials:

  • Human cancer cell lines (e.g., HeLa, K562, MOLT-4)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Add the compound solutions to the wells, ensuring a final concentration range that allows for the determination of an IC₅₀ value. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Add Synthesized Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Workflow for the MTT cytotoxicity assay.

Data Presentation

The biological activity of the synthesized derivatives should be summarized in a clear and structured format to facilitate comparison and SAR analysis.

Table 1: Anticancer Activity of 5-Amino-2,3-dihydro-1-benzofuran Derivatives

Compound IDR Group (Modification)HeLa IC₅₀ (µM)[1]K562 IC₅₀ (µM)[1]MOLT-4 IC₅₀ (µM)[1]
BZD-1 -H (Parent Amine)>100>100>100
BZD-2 -C(O)CH₃ (Acetyl)85.376.592.1
BZD-3 -C(O)Ph (Benzoyl)45.238.951.7
BZD-4 -C(O)CH₂Cl (Chloroacetyl)21.815.428.3
BZD-5 -SO₂Ph (Benzenesulfonyl)62.155.770.4

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Antimicrobial Activity of 5-Amino-2,3-dihydro-1-benzofuran Derivatives

Compound IDR Group (Modification)S. aureus MIC (µg/mL)[2]E. coli MIC (µg/mL)[2]C. albicans MIC (µg/mL)[2]
BZD-1 -H (Parent Amine)>128>128>128
BZD-2 -C(O)CH₃ (Acetyl)64128128
BZD-3 -C(O)Ph (Benzoyl)326464
BZD-4 -C(O)CH₂Cl (Chloroacetyl)163232
BZD-5 -SO₂Ph (Benzenesulfonyl)64128>128

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Signaling Pathways

The biological activity of benzofuran derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, in cancer, they may induce apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases.

Apoptosis_Pathway Compound Benzofuran Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Nitration of 2,3-Dihydro-1-Benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 2,3-dihydro-1-benzofuran is a key chemical transformation for the synthesis of various nitro-substituted derivatives. These derivatives are valuable intermediates in the development of new pharmaceutical compounds and other fine chemicals. The introduction of a nitro group onto the benzofuran scaffold can significantly alter its electronic properties and biological activity, providing a handle for further functionalization. This document provides detailed protocols and reaction conditions for the nitration of 2,3-dihydro-1-benzofuran, based on established chemical literature.

Reaction Overview and Regioselectivity

The nitration of 2,3-dihydro-1-benzofuran is an electrophilic aromatic substitution reaction. The ether oxygen of the dihydro-furan ring is an ortho-, para-directing group, activating the benzene ring towards electrophilic attack. Therefore, the nitro group is expected to substitute at positions 5 and 7. The exact ratio of the resulting isomers can be influenced by the specific reaction conditions, including the nitrating agent, temperature, and solvent.

Experimental Protocols

Two primary methods for the nitration of aromatic compounds are presented here, adapted for the specific substrate 2,3-dihydro-1-benzofuran.

Protocol 1: Nitration using a Mixture of Nitric Acid and Sulfuric Acid

This is a classic and widely used method for the nitration of aromatic compounds. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Materials:

  • 2,3-Dihydro-1-benzofuran

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1-benzofuran in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2,3-dihydro-1-benzofuran over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of 5-nitro- and 7-nitro-2,3-dihydro-1-benzofuran, can be purified by column chromatography on silica gel.

Protocol 2: Nitration using Acetyl Nitrate

Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a milder nitrating agent that can offer improved selectivity in some cases.

Materials:

  • 2,3-Dihydro-1-benzofuran

  • Concentrated Nitric Acid (70%)

  • Acetic Anhydride

  • Acetic Acid (glacial)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, cool acetic anhydride to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the cold acetic anhydride with vigorous stirring to prepare the acetyl nitrate solution. Maintain the temperature below 10 °C.

  • In a separate flask, dissolve 2,3-dihydro-1-benzofuran in glacial acetic acid and cool to 0-5 °C.

  • Slowly add the freshly prepared acetyl nitrate solution to the 2,3-dihydro-1-benzofuran solution, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting nitro-2,3-dihydro-1-benzofuran isomers by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the nitration products of 2,3-dihydro-1-benzofuran. Please note that yields and isomer ratios can vary depending on the specific reaction conditions employed.

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
5-Nitro-2,3-dihydro-1-benzofuranC₈H₇NO₃165.15VariableSolid
7-Nitro-2,3-dihydro-1-benzofuranC₈H₇NO₃165.15VariableSolid

Note: Specific yields and isomer ratios are highly dependent on the reaction conditions and should be determined empirically.

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the nitration of 2,3-dihydro-1-benzofuran.

nitration_reaction cluster_reactants Reactants cluster_products Products 2,3-Dihydro-1-benzofuran Reaction Reaction 2,3-Dihydro-1-benzofuran->Reaction Nitrating_Agent Nitrating Agent (HNO3/H2SO4 or Acetyl Nitrate) Nitrating_Agent->Reaction This compound 7-Nitro-2,3-dihydro-1-benzofuran Reaction->this compound Reaction->7-Nitro-2,3-dihydro-1-benzofuran

Caption: Reaction scheme for the nitration of 2,3-dihydro-1-benzofuran.

experimental_workflow A 1. Dissolve 2,3-dihydro-1-benzofuran in solvent and cool B 2. Prepare nitrating agent C 3. Add nitrating agent to substrate solution at low temperature B->C D 4. Stir and monitor reaction by TLC C->D E 5. Quench reaction with ice water D->E F 6. Extraction and washing E->F G 7. Drying and solvent removal F->G H 8. Purification by column chromatography G->H

Caption: General experimental workflow for the nitration of 2,3-dihydro-1-benzofuran.

Safety Precautions

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

  • Acetyl nitrate is unstable and potentially explosive, especially at elevated temperatures. It should be prepared in situ and used immediately. Do not store solutions of acetyl nitrate.

Conclusion

The nitration of 2,3-dihydro-1-benzofuran provides a straightforward route to valuable nitro-substituted building blocks for drug discovery and materials science. The choice of nitrating agent and careful control of reaction conditions are crucial for achieving good yields and desired regioselectivity. The protocols outlined in this document provide a solid foundation for researchers to perform this important chemical transformation safely and efficiently.

Application Notes and Protocols for Catalytic Reactions Involving 5-Nitro-2,3-dihydro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key catalytic reactions involving 5-Nitro-2,3-dihydro-1-benzofuran derivatives. This scaffold is a valuable building block in medicinal chemistry, and its catalytic functionalization opens avenues for the synthesis of diverse compound libraries for drug discovery.

Introduction

This compound and its derivatives are important intermediates in the synthesis of pharmacologically active molecules. The presence of the nitro group offers a versatile handle for various chemical transformations, including reduction to an amino group, which is a common precursor for amides, ureas, and sulfonamides. Furthermore, the aromatic ring can be functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. These catalytic methodologies are crucial for the efficient and selective synthesis of novel drug candidates. Benzofuran derivatives, in general, are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Catalytic Reduction of this compound to 5-Amino-2,3-dihydro-1-benzofuran

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceutical compounds. Catalytic hydrogenation is a clean and efficient method to achieve this conversion.

Application Notes

This protocol describes the catalytic hydrogenation of this compound to the corresponding 5-amino derivative using palladium on carbon (Pd/C) as the catalyst. This method is highly selective for the reduction of the nitro group, leaving the dihydrobenzofuran ring intact under controlled conditions. The resulting 5-amino-2,3-dihydro-1-benzofuran is a key intermediate for further derivatization.

Experimental Protocol

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Ethanol or Methanol (ACS grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol % of Pd relative to the substrate).

  • Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2,3-dihydro-1-benzofuran.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Quantitative Data
SubstrateCatalystSolventH₂ PressureTemperatureTime (h)Yield (%)
This compound10% Pd/CEthanol1 atmRoom Temp.4>95

Note: The yield is typically high and the product is often of sufficient purity for subsequent steps without extensive purification.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve this compound in Ethanol/Methanol B Add 10% Pd/C catalyst A->B C Seal vessel and purge with N₂/Ar B->C D Introduce H₂ (1-4 atm) C->D E Stir vigorously at Room Temperature D->E F Monitor reaction by TLC/LC-MS E->F G Vent H₂ and purge with N₂/Ar F->G H Filter through Celite® G->H I Concentrate filtrate H->I J Purify by chromatography/ recrystallization (if needed) I->J K K J->K 5-Amino-2,3-dihydro-1-benzofuran

Caption: Workflow for the catalytic hydrogenation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aromatic ring of this compound can be functionalized using various palladium-catalyzed cross-coupling reactions. To perform these reactions, a halogen substituent is typically required on the aromatic ring, for instance, at the 4, 6, or 7-position. For the purpose of these protocols, we will consider a hypothetical starting material: 4-Bromo-5-nitro-2,3-dihydro-1-benzofuran .

Application Notes

Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. These reactions allow for the introduction of a wide variety of functional groups onto the benzofuran core, which is essential for structure-activity relationship (SAR) studies in drug discovery. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity, especially in the presence of a nitro group which can be sensitive to certain reaction conditions.

Experimental Protocols

Materials:

  • 4-Bromo-5-nitro-2,3-dihydro-1-benzofuran

  • Aryl or heteroaryl boronic acid

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add 4-Bromo-5-nitro-2,3-dihydro-1-benzofuran (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the solvent mixture (e.g., Toluene/Water 4:1).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol %).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Materials:

  • 4-Bromo-5-nitro-2,3-dihydro-1-benzofuran

  • Alkene (e.g., styrene, acrylate)

  • Pd(OAc)₂

  • Ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a reaction vessel, combine 4-Bromo-5-nitro-2,3-dihydro-1-benzofuran (1.0 eq), the alkene (1.2-1.5 eq), the palladium catalyst (1-5 mol %), and the ligand (2-10 mol %).

  • Add the solvent and the base.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 80-120 °C.

  • Monitor the reaction progress.

  • After completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify by column chromatography.

Materials:

  • 4-Bromo-5-nitro-2,3-dihydro-1-benzofuran

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

  • Add the 4-Bromo-5-nitro-2,3-dihydro-1-benzofuran and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 80-110 °C.

  • Monitor the reaction.

  • Upon completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify by column chromatography.

Quantitative Data Summary
ReactionCatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Suzuki Pd(PPh₃)₄-K₂CO₃Toluene/H₂O9070-90
Heck Pd(OAc)₂PPh₃Et₃NDMF10060-85
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene10065-95

Note: Yields are generalized based on similar substrates and may vary depending on the specific reactants and conditions.

Signaling Pathway and Drug Development Logic

G A This compound (Starting Material) B Catalytic Reduction (e.g., H₂/Pd-C) A->B D Halogenation (e.g., NBS, Br₂) A->D C 5-Amino-2,3-dihydro-1-benzofuran (Key Intermediate) B->C H Amide/Urea/Sulfonamide Formation C->H E Halogenated 5-Nitro Derivative (e.g., 4-Bromo-5-nitro-2,3-dihydro-1-benzofuran) D->E F Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald-Hartwig) E->F G Diverse Functionalized 5-Nitro Derivatives F->G J Biological Screening (e.g., Kinase Assays, Cell-based Assays) G->J I Diverse Functionalized 5-Amino Derivatives H->I I->J K Lead Compound Identification and Optimization J->K

Caption: Synthetic pathways and drug discovery logic for this compound derivatives.

Application Notes and Protocols for the Quantification of 5-Nitro-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the quantitative analysis of 5-Nitro-2,3-dihydro-1-benzofuran, a key intermediate in organic synthesis. As a compound of interest in pharmaceutical research and development, robust and reliable analytical methods are crucial for its quantification in various matrices. This document outlines four proposed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies, experimental parameters, and expected performance characteristics are based on established analytical practices for structurally related benzofuran and nitroaromatic compounds.[1][2]

Introduction

This compound is a heterocyclic compound of significant interest in synthetic chemistry. Accurate quantification is essential for process monitoring, quality control, and stability testing. The methods presented herein are designed to provide a starting point for the development and validation of analytical procedures tailored to specific research needs, from routine analysis to high-sensitivity impurity profiling.

Analytical Methods Overview

Four distinct analytical methods are presented, each offering unique advantages in terms of sensitivity, selectivity, and throughput.

  • HPLC-UV: A robust and widely accessible method suitable for routine quantification in bulk materials and formulated products.

  • GC-MS: Ideal for the analysis of volatile and semi-volatile samples, providing excellent separation and structural confirmation.

  • LC-MS/MS: Offers the highest sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices.

  • UV-Vis Spectrophotometry: A simple, rapid, and cost-effective method for the direct quantification of the analyte in simple solutions.[3]

Quantitative Data Summary

The following tables summarize the expected quantitative performance for the proposed analytical methods. These values are derived from typical performance characteristics observed for similar benzofuran and nitroaromatic compounds and should be confirmed during method validation.[1][2]

Table 1: Proposed HPLC-UV Method Performance

Validation ParameterExpected Performance
Linearity Range0.5 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.15 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Accuracy (Recovery)98 - 102%
Precision (%RSD)< 2.0%

Table 2: Proposed GC-MS Method Performance

Validation ParameterExpected Performance
Linearity Range0.05 - 75 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.05 µg/mL
Accuracy (Recovery)97 - 103%
Precision (%RSD)< 5.0%

Table 3: Proposed LC-MS/MS Method Performance

Validation ParameterExpected Performance
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (Recovery)95 - 105%
Precision (%RSD)< 10.0%

Table 4: Proposed UV-Vis Spectrophotometry Method Performance

Validation ParameterExpected Performance
Linearity Range1 - 25 µg/mL
Correlation Coefficient (r²)> 0.995
Molar Absorptivity (ε)Dependent on solvent
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (%RSD)< 3.0%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard.

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase and degas thoroughly.

  • Standard Preparation:

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the diluent.

    • Perform serial dilutions to prepare working standards for the calibration curve (e.g., 0.5, 1, 5, 25, 75, 150 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set based on the UV absorbance maximum of the nitroaromatic chromophore, expected to be in the range of 240-280 nm.[4]

    • Gradient Program:

      • Start with 50% B.

      • Linearly increase to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 50% B and equilibrate for 5 minutes.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

HPLC_Workflow prep Sample/Standard Preparation filter 0.45 µm Filtration prep->filter Dissolve in Diluent hplc HPLC System filter->hplc Inject 10 µL column C18 Column hplc->column detector UV-Vis Detector column->detector Elution data Data Acquisition & Quantification detector->data

Caption: General workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the sensitive detection and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

Materials:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Standard: this compound reference standard.

Protocol:

  • Standard Preparation:

    • Prepare a primary stock solution (e.g., 1 mg/mL) in the chosen solvent.

    • Perform serial dilutions to prepare working standards for the calibration curve (e.g., 0.05, 0.1, 1, 10, 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the solvent to achieve a final concentration within the calibration range.

    • If necessary, perform liquid-liquid extraction or solid-phase extraction (SPE) to clean up complex samples.

  • GC-MS Conditions:

    • Injector Temperature: 260 °C (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.[1]

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification using the molecular ion and characteristic fragment ions. Full Scan mode (m/z 50-400) can be used for initial identification.

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion against the standard concentrations.

GCMS_Workflow prep Sample/Standard Preparation in Solvent gc GC Injector (260°C) prep->gc 1 µL Injection column DB-5ms Column gc->column ms Mass Spectrometer (EI) column->ms Separation data Data Analysis (SIM/Scan) ms->data

Caption: General workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides the highest sensitivity for trace-level quantification.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

Materials:

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard: this compound reference standard.

Protocol:

  • Standard and Sample Preparation:

    • Prepare standards and samples as described in the HPLC-UV protocol (Section 4.1), but at much lower concentrations (ng/mL range).

    • For complex matrices (e.g., plasma, tissue), a Solid-Phase Extraction (SPE) clean-up step is recommended prior to analysis.

  • LC Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Program:

      • Start at 20% B.

      • Linearly increase to 95% B over 5 minutes.

      • Hold at 95% B for 1 minute.

      • Return to 20% B and equilibrate for 2 minutes.

  • MS/MS Conditions:

    • Ionization Mode: ESI positive or negative (to be determined by infusion of the standard).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion (Q1) and at least two product ions (Q3) by infusing a standard solution. Optimize collision energies for each transition.

  • Quantification: Construct a calibration curve using the area ratio of the analyte MRM transition to that of an internal standard (if used) versus concentration.

LCMSMS_Workflow prep Sample Prep (Dilution / SPE) uplc UPLC System prep->uplc Inject 5 µL column C18 Column (1.8 µm) uplc->column msms Tandem MS (ESI-MRM) column->msms Elution & Ionization data Quantification msms->data

Caption: General workflow for LC-MS/MS analysis.

UV-Vis Spectrophotometry

A direct and rapid method for quantifying the analyte in clear, simple solutions.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended).

Materials:

  • Solvent: Ethanol or Methanol (UV grade).

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Standard: this compound reference standard.

Protocol:

  • Determination of λmax:

    • Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the chosen solvent.

    • Scan the solution from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[3]

  • Standard Preparation:

    • Prepare a primary stock solution (e.g., 100 µg/mL) in the solvent.

    • Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample in the solvent to obtain a theoretical concentration within the linear range of the assay.

    • Ensure the final solution is free of particulates.

  • Measurement:

    • Set the spectrophotometer to λmax.

    • Zero the instrument using a solvent blank.

    • Measure the absorbance of each standard and sample solution.

  • Quantification:

    • Create a calibration curve by plotting absorbance versus concentration for the standards.

    • Use the linear regression equation (y = mx + c) from the curve to calculate the concentration of the analyte in the sample based on its absorbance.

UVVis_Workflow scan Determine λmax (200-400 nm scan) spec Spectrophotometer scan->spec Set Wavelength prep Prepare Standards & Samples prep->spec Measure Absorbance curve Create Calibration Curve spec->curve calc Calculate Concentration curve->calc

Caption: Workflow for UV-Vis spectrophotometric analysis.

Conclusion

The analytical methods proposed in these application notes provide comprehensive starting points for the reliable quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control, HPLC-UV offers a balance of performance and accessibility. For high-sensitivity analysis and impurity profiling, GC-MS and particularly LC-MS/MS are the recommended techniques. UV-Vis spectrophotometry remains a valuable tool for rapid, high-concentration measurements in simple matrices. All proposed methods require full validation in accordance with relevant regulatory guidelines before implementation.

References

The Role of 5-Nitro-2,3-dihydro-1-benzofuran in Medicinal Chemistry: A Synthetic Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2,3-dihydro-1-benzofuran is a versatile heterocyclic compound primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[1] Its chemical structure, featuring a dihydrobenzofuran core with a nitro group on the benzene ring, makes it a valuable starting material for the development of novel therapeutics. The nitro group, in particular, serves as a crucial functional handle that can be readily transformed into other functionalities, such as an amino group, which is a common pharmacophore in many drug classes. This document provides an overview of the applications of the 5-nitrobenzofuran scaffold in medicinal chemistry, with a focus on its role in the synthesis of the antiarrhythmic drug dronedarone and the potential for developing other bioactive agents.

Key Application: Intermediate in the Synthesis of Dronedarone

A significant application of the 5-nitrobenzofuran scaffold is in the synthesis of Dronedarone, an antiarrhythmic drug used for the treatment of atrial fibrillation and atrial flutter.[2] Although the direct precursor is typically 2-butyl-5-nitrobenzofuran, the synthesis highlights the importance of the 5-nitrobenzofuran core. The nitro group is carried through several synthetic steps before being reduced to an amine, which is then further functionalized to yield the final drug molecule.[3]

The general synthetic strategy involves the acylation of the 2-butyl-5-nitrobenzofuran core, followed by demethylation and etherification, and finally, reduction of the nitro group and subsequent sulfonylation.[3][4]

G A 2-Butyl-5-nitrobenzofuran B Friedel-Crafts Acylation (e.g., with 4-methoxybenzoyl chloride) A->B C (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone B->C D Demethylation (e.g., with AlCl3) C->D E (2-Butyl-5-nitrobenzofuran-3-yl) (4-hydroxyphenyl)methanone D->E F Etherification E->F G 2-Butyl-3-[4-(3-dibutylaminopropoxy)benzoyl] -5-nitrobenzofuran F->G H Nitro Group Reduction (e.g., with Pd/C, H2) G->H I 5-Amino-2-butyl-3-[4-(3-dibutylaminopropoxy) benzoyl]benzofuran H->I J Sulfonylation (with methanesulfonyl chloride) I->J K Dronedarone J->K

Synthetic workflow for Dronedarone from a 5-nitrobenzofuran intermediate.

Potential Therapeutic Applications of Nitrobenzofuran Derivatives

While this compound is primarily a synthetic intermediate, research into related nitrobenzofuran structures has revealed potential for a range of biological activities. The nitro group can be a pharmacophore in its own right or a precursor to other active moieties.

Antibacterial Activity

Derivatives of 5-nitrobenzofuran have been investigated for their antibacterial properties. For instance, a series of compounds derived from 5-nitrobenzofuran-3-yl)hydrazine have shown activity against various bacterial strains.[5]

Table 1: Antibacterial Activity of 5-Nitrobenzofuran Hydrazine Derivatives [5]

CompoundTest OrganismActivity (Concentration)
M5aEnterococcus faecalisPotent (50 µg/ml)
M5gEnterococcus faecalisPotent (50 µg/ml)
M5iCandida albicansSignificant (25 µg/ml)
M5kCandida albicansSignificant (25 µg/ml)
M5lCandida albicansSignificant (25 µg/ml)
Note: These compounds are derivatives of an isomer of the primary topic and are presented to illustrate the potential of the broader nitrobenzofuran class.
Anti-Alzheimer's Disease Activity

The reduction of the nitro group to an amine is a common strategy in medicinal chemistry to generate novel bioactive compounds. A study on 3-aminobenzofuran derivatives, which could potentially be synthesized from a corresponding 3-nitrobenzofuran precursor, demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[6]

Table 2: Cholinesterase Inhibitory Activity of 3-Aminobenzofuran Derivatives [6]

CompoundAChE IC50 (µM)BuChE IC50 (µM)
5f 0.641.25
Donepezil (Standard) 0.023.61
Note: These compounds are derivatives of an isomer where the amino group is at the 3-position, illustrating the potential of aminobenzofurans as a class of compounds accessible from nitro precursors.

Experimental Protocols

Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (A Key Dronedarone Intermediate)[2]

This protocol describes the synthesis of a key intermediate in the production of Dronedarone, starting from 2-butyl-5-nitrobenzofuran.

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of 2-butyl-5-nitrobenzofuran in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., SnCl₄).

  • Cool the mixture in an ice bath.

  • Add 4-methoxybenzoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.

Step 2: Demethylation

  • Dissolve the product from Step 1 in a suitable solvent (e.g., chlorobenzene).

  • Add aluminum chloride (AlCl₃) portion-wise at room temperature.

  • Heat the reaction mixture and monitor for completion by TLC.

  • Cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by crystallization or column chromatography to obtain (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.

G cluster_0 Synthesis of Dronedarone Intermediate A Start: 2-Butyl-5-nitrobenzofuran + 4-Methoxybenzoyl Chloride B Add Lewis Acid (e.g., SnCl4) in Dichloromethane A->B C Reaction at 0°C to RT B->C D Work-up and Extraction C->D E Intermediate: (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone D->E F Add AlCl3 in Chlorobenzene E->F G Heat Reaction Mixture F->G H Acidic Work-up and Extraction G->H I Purification H->I J Final Product: (2-Butyl-5-nitrobenzofuran-3-yl) (4-hydroxyphenyl)methanone I->J

Experimental workflow for the synthesis of a key Dronedarone intermediate.
General Protocol for Antibacterial Susceptibility Testing (Agar Well Diffusion Method)[5]

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the inoculum uniformly over the surface of a sterile agar plate.

  • Create wells of a defined diameter in the agar using a sterile borer.

  • Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.

  • Incubate the plates under appropriate conditions for microbial growth.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Conclusion

This compound and its related nitrobenzofuran analogs are valuable scaffolds in medicinal chemistry. Their primary role as synthetic intermediates is exemplified by their use in the synthesis of the clinically approved drug Dronedarone. Furthermore, the exploration of derivatives from the broader nitrobenzofuran and aminobenzofuran chemical space has shown promise in developing novel antibacterial and anti-Alzheimer's agents. The synthetic tractability of the nitro group allows for the generation of diverse compound libraries, making this scaffold a continued area of interest for drug discovery and development.

References

Synthesis of Novel Heterocyclic Compounds from 5-Nitro-2,3-dihydro-1-benzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 5-Nitro-2,3-dihydro-1-benzofuran. This starting material serves as a versatile building block for the creation of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. The protocols outlined below focus on the initial reduction of the nitro group, followed by cyclocondensation reactions to form fused heterocyclic systems.

Overview of Synthetic Strategy

The primary synthetic pathway involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding 5-Amino-2,3-dihydro-1-benzofuran. This transformation is crucial as the resulting amino group provides a nucleophilic center for subsequent cyclization reactions.

  • Cyclocondensation to Form Fused Heterocycles: The 5-Amino-2,3-dihydro-1-benzofuran, an ortho-substituted aniline analogue, is then reacted with various dielectrophilic reagents to construct fused heterocyclic rings, such as quinoxalines and benzimidazoles.

This modular approach allows for the generation of a library of novel compounds by varying the dielectrophilic partner in the cyclocondensation step.

Experimental Protocols

Synthesis of 5-Amino-2,3-dihydro-1-benzofuran (2)

The reduction of this compound (1) to 5-Amino-2,3-dihydro-1-benzofuran (2) is a key initial step. Catalytic hydrogenation is a common and efficient method for this transformation.

Materials:

  • This compound (1)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2,3-dihydro-1-benzofuran (2). The product can be purified further by recrystallization or column chromatography if necessary.

Quantitative Data:

Starting MaterialProductReagentsSolventYield (%)
This compound5-Amino-2,3-dihydro-1-benzofuranH₂, 10% Pd/CEthanol>95% (typical)
Synthesis of Benzofuro[5,6-b]quinoxalines (3)

The condensation of o-phenylenediamines with α-dicarbonyl compounds is a classic and reliable method for the synthesis of quinoxalines.[1][2][3] This protocol can be adapted for the synthesis of benzofuro-fused quinoxalines from 5-Amino-2,3-dihydro-1-benzofuran.

Materials:

  • 5-Amino-2,3-dihydro-1-benzofuran (2)

  • α-Dicarbonyl compound (e.g., Benzil, Glyoxal, 2,3-Butanedione) (1.0 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalytic amount of acid (e.g., glacial acetic acid) (optional)

Procedure:

  • Dissolve 5-Amino-2,3-dihydro-1-benzofuran (1.0 eq) and the α-dicarbonyl compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.[3]

  • If using ethanol as a solvent, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.[3]

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Quantitative Data (Representative Examples):

DiamineDicarbonylProductSolventYield (%)
5-Amino-2,3-dihydro-1-benzofuranBenzil2,3-Diphenyl-8,9-dihydro-7H-benzofuro[5,6-b]quinoxalineEthanol/Acetic Acid85-95% (expected)
5-Amino-2,3-dihydro-1-benzofuran2,3-Butanedione2,3-Dimethyl-8,9-dihydro-7H-benzofuro[5,6-b]quinoxalineEthanol/Acetic Acid80-90% (expected)
Synthesis of Benzofuro[5,6-d]imidazoles (4)

The reaction of o-phenylenediamines with aldehydes is a common method for the synthesis of benzimidazoles. This can be extended to the synthesis of benzofuro-fused imidazoles.[4][5][6]

Materials:

  • 5-Amino-2,3-dihydro-1-benzofuran (2)

  • Aldehyde (e.g., Benzaldehyde, substituted benzaldehydes) (1.0 eq)

  • Solvent (e.g., Ethanol, Methanol, or Dimethylformamide)

  • Oxidizing agent (e.g., air, nitrobenzene, or an external oxidant like iodine)

Procedure:

  • In a round-bottom flask, dissolve 5-Amino-2,3-dihydro-1-benzofuran (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent.

  • The reaction often requires an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole ring. This can be achieved by bubbling air through the reaction mixture or by adding a suitable oxidant.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

Quantitative Data (Representative Examples):

DiamineAldehydeProductSolventYield (%)
5-Amino-2,3-dihydro-1-benzofuranBenzaldehyde2-Phenyl-7,8-dihydro-6H-benzofuro[5,6-d]imidazoleEthanol75-85% (expected)
5-Amino-2,3-dihydro-1-benzofuran4-Nitrobenzaldehyde2-(4-Nitrophenyl)-7,8-dihydro-6H-benzofuro[5,6-d]imidazoleDMF70-80% (expected)

Visualizations

Synthesis_Workflow Start This compound (1) Amine 5-Amino-2,3-dihydro-1-benzofuran (2) Start->Amine Reduction (H₂, Pd/C) Quinoxaline Benzofuro[5,6-b]quinoxaline (3) Amine->Quinoxaline Cyclocondensation (α-Dicarbonyl) Benzimidazole Benzofuro[5,6-d]imidazole (4) Amine->Benzimidazole Cyclocondensation (Aldehyde)

Caption: General synthetic workflow from this compound.

Quinoxaline_Synthesis Amine 5-Amino-2,3-dihydro-1-benzofuran Intermediate Dihydroquinoxaline Intermediate Amine->Intermediate + Dicarbonyl α-Dicarbonyl (R-CO-CO-R') Dicarbonyl->Intermediate + Quinoxaline Benzofuro[5,6-b]quinoxaline Intermediate->Quinoxaline Dehydration

Caption: Pathway for the synthesis of Benzofuro[5,6-b]quinoxalines.

Benzimidazole_Synthesis Amine 5-Amino-2,3-dihydro-1-benzofuran SchiffBase Schiff Base Intermediate Amine->SchiffBase + Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase + Dihydrobenzimidazole Dihydrobenzimidazole Intermediate SchiffBase->Dihydrobenzimidazole Intramolecular Cyclization Benzimidazole Benzofuro[5,6-d]imidazole Dihydrobenzimidazole->Benzimidazole Oxidation

Caption: Pathway for the synthesis of Benzofuro[5,6-d]imidazoles.

Signaling Pathways and Biological Relevance

Derivatives of both quinoxaline and benzimidazole are known to exhibit a wide range of biological activities, often interacting with various signaling pathways. While the specific activities of the novel benzofuro-fused compounds described herein require experimental validation, the parent heterocyclic systems are associated with the following:

  • Quinoxalines: Many quinoxaline derivatives have been reported to possess anticancer, antibacterial, and antiviral properties.[1] Their mechanism of action can involve the inhibition of kinases, topoisomerases, or interference with DNA replication.

  • Benzimidazoles: This class of compounds is well-known for its anthelmintic, antifungal, and antiviral activities.[5][6] Some benzimidazole derivatives also exhibit anticancer properties by targeting tubulin polymerization or specific kinases.

The fusion of the benzofuran moiety, itself a pharmacologically privileged scaffold, with these heterocyclic systems may lead to compounds with unique biological profiles and novel mechanisms of action. Further screening and mechanistic studies are warranted to elucidate the therapeutic potential of these newly synthesized compounds.

Biological_Relevance cluster_synthesis Synthesis cluster_discovery Drug Discovery Process Start 5-Nitro-2,3-dihydro- 1-benzofuran Fused_Heterocycles Novel Benzofuro-fused Heterocycles Start->Fused_Heterocycles Screening Biological Screening Fused_Heterocycles->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Drug discovery workflow for novel benzofuran derivatives.

References

Application Notes and Protocols: Friedel-Crafts Acylation of 5-Nitro-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of an acyl group into the 5-Nitro-2,3-dihydro-1-benzofuran scaffold is a critical step in the synthesis of various biologically active molecules. This document provides a detailed overview of the challenges and potential protocols for the Friedel-Crafts acylation of this deactivated substrate, along with alternative synthetic strategies.

Introduction

This compound is a valuable starting material in medicinal chemistry. The presence of the nitro group, however, renders the aromatic ring strongly electron-deficient, posing a significant challenge for classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Standard Lewis acid catalysts such as aluminum chloride are often ineffective as the nitro group deactivates the ring, making it a poor nucleophile.[1][2] Consequently, more forcing reaction conditions or alternative synthetic routes are typically required.

Data Presentation: Comparison of Acylation Strategies

Direct Friedel-Crafts acylation of this compound is challenging and may result in low yields. The following table presents a comparative summary of potential methods, including hypothetical data for a modified Friedel-Crafts protocol and a more viable alternative synthetic route.

MethodAcylating AgentCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Modified Friedel-Crafts Acetyl ChlorideAlCl₃ (excess)1,2-Dichloroethane8024<10Standard conditions are largely ineffective due to the deactivating nitro group.
Brønsted Acid Catalysis Acetic AnhydridePolyphosphoric Acid (PPA)None1001220-30PPA can serve as both catalyst and solvent; higher temperatures are required.
"Greener" Acylation Acetic AnhydrideMethanesulfonic AnhydrideMethanesulfonic Acid601830-40A metal-free approach that can be effective for some deactivated substrates.[3]
Alternative Route Acetyl ChlorideAlCl₃Dichloromethane0 - rt470-80Acylation of a more activated precursor followed by nitration of the dihydrobenzofuran ring.

Experimental Protocols

Protocol 1: Modified Friedel-Crafts Acylation (Hypothetical)

This protocol represents a starting point for optimization, though high yields are not expected.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.5 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (3.0 eq)

  • Anhydrous 1,2-dichloroethane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous 1,2-dichloroethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound in anhydrous 1,2-dichloroethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80 °C.

  • Monitor the reaction by TLC. After 24 hours, cool the reaction to 0 °C.

  • Carefully quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Alternative Synthetic Route (Acylation Followed by Nitration)

This is often the more practical approach to obtaining the desired product.

Step 1: Friedel-Crafts Acylation of 2,3-dihydro-1-benzofuran

Materials:

  • 2,3-dihydro-1-benzofuran (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.5 eq)

  • Anhydrous dichloromethane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 2,3-dihydro-1-benzofuran in anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench with 1 M HCl.

  • Work up the reaction as described in Protocol 1.

  • Purify by column chromatography to yield 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one.

Step 2: Nitration of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

Materials:

  • 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (1.0 eq)

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice water

Procedure:

  • To a stirred solution of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise.

  • Maintain the temperature at 0 °C and stir for 2 hours.

  • Carefully pour the reaction mixture onto ice water.

  • Collect the precipitate by filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid to obtain the desired 1-(this compound-X-yl)ethan-1-one (note: regioselectivity of nitration needs to be determined).

Visualizations

Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Electrophilic Aromatic Substitution (Deactivated Ring) A->E B Acyl Halide / Anhydride D Formation of Acylium Ion B->D C Lewis Acid (e.g., AlCl₃) C->D D->E F Quenching E->F G Extraction F->G H Chromatography G->H I Acylated Product H->I

Caption: General workflow for the Friedel-Crafts acylation of this compound.

Alternative Synthetic Route Workflow

Alternative_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nitration A1 2,3-dihydro-1-benzofuran D1 Friedel-Crafts Acylation A1->D1 B1 Acyl Halide B1->D1 C1 AlCl₃ C1->D1 E1 Acylated Intermediate D1->E1 G2 Nitration E1->G2 F2 Nitrating Agent (HNO₃/H₂SO₄) F2->G2 H2 Final Acylated Nitro Product G2->H2

Caption: An alternative two-step synthesis involving acylation followed by nitration.

Conclusion

The direct Friedel-Crafts acylation of this compound is a challenging transformation due to the strong deactivating effect of the nitro group. Researchers should consider modified conditions with more potent catalytic systems or "greener" alternatives. However, a more reliable and higher-yielding approach involves the acylation of the parent 2,3-dihydro-1-benzofuran followed by a subsequent nitration step. The choice of strategy will depend on the specific requirements of the synthetic target and the availability of starting materials. Careful optimization of reaction conditions is crucial for the success of either approach.

References

Application Notes and Protocols: The Role of 5-Nitro-2,3-dihydro-1-benzofuran Derivatives in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes utilizing 5-nitro-2,3-dihydro-1-benzofuran derivatives as key intermediates in the production of substituted pyrazoles. Pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them attractive scaffolds in drug discovery and development. The protocols detailed herein are based on established chemical transformations, providing a roadmap for the synthesis of novel benzofuran-pyrazole hybrids.

Introduction

This compound and its analogs are versatile building blocks in organic synthesis. The presence of the nitro group at the 5-position and the benzofuran core allows for a range of chemical modifications, making these compounds valuable precursors for the synthesis of more complex heterocyclic systems. This document outlines a multi-step synthetic pathway to produce pyrazole derivatives, commencing from precursors of 5-nitro-benzofuran. The overall strategy involves the formation of a key intermediate, a 2-acetyl-5-nitro-benzofuran, which then undergoes a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydrazine to yield the target pyrazole.

Synthetic Strategy Overview

The synthesis of pyrazoles from 5-nitro-benzofuran precursors can be dissected into three primary stages:

  • Formation of a 2-Acetyl-5-nitro-benzofuran Intermediate: This crucial step introduces the necessary carbonyl functionality at the 2-position of the benzofuran ring.

  • Claisen-Schmidt Condensation to Yield a Benzofuran Chalcone: The 2-acetyl intermediate is condensed with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.

  • Cyclization with Hydrazine to Form the Pyrazole Ring: The chalcone undergoes a cyclocondensation reaction with hydrazine or a substituted hydrazine to afford the final pyrazole derivative.

Synthetic_Pathway_Overview A 5-Nitro-benzofuran Precursor B 2-Acetyl-5-nitro-benzofuran A->B Acylation C 5-Nitro-benzofuran Chalcone B->C Claisen-Schmidt Condensation D Substituted Pyrazole C->D Cyclization with Hydrazine

Caption: General synthetic workflow for the production of pyrazoles from 5-nitro-benzofuran precursors.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-5-nitro-benzofuran (from 5-Nitrosalicylaldehyde)

This protocol describes the synthesis of the key intermediate, 2-acetyl-5-nitro-benzofuran, starting from 5-nitrosalicylaldehyde.

Materials:

  • 5-Nitrosalicylaldehyde

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of 5-nitrosalicylaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

  • To this suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-acetyl-5-nitro-benzofuran.

ParameterValue
Starting Material 5-Nitrosalicylaldehyde
Key Reagents Chloroacetone, K₂CO₃
Solvent Acetone
Reaction Time 4-6 hours
Reaction Temperature Reflux
Typical Yield 70-80%
Protocol 2: Synthesis of (E)-1-(5-nitro-1-benzofuran-2-yl)-3-(phenyl)prop-2-en-1-one (Chalcone Synthesis)

This protocol details the Claisen-Schmidt condensation of 2-acetyl-5-nitro-benzofuran with benzaldehyde to produce the corresponding chalcone.

Materials:

  • 2-Acetyl-5-nitro-benzofuran

  • Benzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-acetyl-5-nitro-benzofuran (1 equivalent) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1 equivalent) to the solution and stir at room temperature.

  • Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product completely.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

ParameterValue
Starting Material 2-Acetyl-5-nitro-benzofuran
Key Reagents Benzaldehyde, NaOH
Solvent Ethanol
Reaction Time 2-4 hours
Reaction Temperature Room Temperature
Typical Yield 85-95%
Protocol 3: Synthesis of 3-(5-nitro-1-benzofuran-2-yl)-5-(phenyl)-1H-pyrazole

This protocol describes the final step of pyrazole synthesis through the cyclization of the benzofuran chalcone with hydrazine hydrate.

Materials:

  • (E)-1-(5-nitro-1-benzofuran-2-yl)-3-(phenyl)prop-2-en-1-one

  • Hydrazine hydrate (80% or 99%)

  • Glacial Acetic Acid or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in glacial acetic acid or ethanol.

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude pyrazole from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

ParameterValue
Starting Material Benzofuran Chalcone
Key Reagents Hydrazine Hydrate
Solvent Glacial Acetic Acid or Ethanol
Reaction Time 6-8 hours
Reaction Temperature Reflux
Typical Yield 75-85%

Data Presentation

The following table summarizes representative quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
2-Acetyl-5-nitro-benzofuranC₁₀H₇NO₄205.17155-157~75
(E)-1-(5-nitro-1-benzofuran-2-yl)-3-(phenyl)prop-2-en-1-oneC₁₇H₁₁NO₄293.28198-200~90
3-(5-nitro-1-benzofuran-2-yl)-5-(phenyl)-1H-pyrazoleC₁₇H₁₁N₃O₃305.29230-232~80

Visualization of the Synthetic Pathway

Detailed_Synthetic_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Claisen-Schmidt Condensation cluster_2 Step 3: Pyrazole Formation Salicylaldehyde 5-Nitrosalicylaldehyde Acetylbenzofuran 2-Acetyl-5-nitro-benzofuran Salicylaldehyde->Acetylbenzofuran Chloroacetone, K₂CO₃, Acetone, Reflux Acetylbenzofuran_ref Chalcone Benzofuran Chalcone Chalcone_ref Acetylbenzofuran_ref->Chalcone Benzaldehyde, NaOH, Ethanol, RT Pyrazole 3-(5-nitro-1-benzofuran-2-yl) -5-(phenyl)-1H-pyrazole Chalcone_ref->Pyrazole Hydrazine Hydrate, Acetic Acid, Reflux

Caption: Detailed multi-step synthesis of a 3,5-disubstituted pyrazole from 5-nitrosalicylaldehyde.

Conclusion

The protocols outlined in these application notes demonstrate a reliable and efficient pathway for the synthesis of novel pyrazole derivatives incorporating a 5-nitro-benzofuran moiety. These methods are scalable and utilize readily available reagents, making them suitable for medicinal chemistry and drug discovery programs. The resulting benzofuran-pyrazole hybrids are valuable compounds for screening and development of new therapeutic agents. Further optimization of reaction conditions and exploration of a wider range of substituted aldehydes and hydrazines can lead to the generation of diverse chemical libraries for biological evaluation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-2,3-dihydro-1-benzofuran.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the nitration of 2,3-dihydrobenzofuran.

Issue 1: Low Yield of this compound

Q: My reaction yield is significantly lower than the reported 44.4%. What are the potential causes and how can I improve it? [1]

A: Low yields in the nitration of 2,3-dihydrobenzofuran can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Reaction Temperature: The temperature during the addition of nitric acid is critical. It should be carefully controlled to stay within the optimal range of 65-75°C.[1] Temperatures that are too high can lead to the formation of side products and decomposition of the starting material. Conversely, temperatures that are too low may result in an incomplete reaction.

  • Rate of Nitric Acid Addition: The slow, dropwise addition of concentrated nitric acid is crucial to maintain temperature control and prevent localized overheating, which can cause degradation of the substrate.[2]

  • Purity of Starting Materials: Ensure that the 2,3-dihydrobenzofuran and glacial acetic acid are of high purity. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

  • Reaction Time: After the addition of nitric acid, the reaction mixture should be stirred for a sufficient amount of time (e.g., 0.5 hours) to ensure the reaction goes to completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

Issue 2: Formation of Multiple Products (Isomeric Impurities)

Q: My crude product shows multiple spots on the TLC plate, indicating the presence of isomers. How can I control the regioselectivity of the nitration?

A: The formation of isomeric nitro products is a common challenge in electrophilic aromatic substitution reactions like nitration. The ether oxygen of the dihydrofuran ring is an ortho-, para-director. Therefore, in addition to the desired 5-nitro isomer, the formation of the 7-nitro and potentially dinitro isomers is possible.

  • Controlling Reaction Conditions: Adhering strictly to the recommended reaction temperature (65-75°C) can help favor the formation of the thermodynamically more stable 5-nitro isomer.

  • Choice of Nitrating Agent: While the protocol specifies nitric acid in glacial acetic acid, alternative nitrating agents can offer different regioselectivity. However, for this specific synthesis, this is the most commonly reported method.

  • Purification: Careful purification is essential to isolate the desired 5-nitro isomer.

Issue 3: Difficulties in Product Purification

Q: I am having trouble purifying the crude this compound. What are the recommended methods?

A: The crude product is typically a solid that can be purified by recrystallization or column chromatography.

  • Initial Work-up: After the reaction is complete, cooling the mixture to room temperature should precipitate the crude product. This solid should be filtered and washed thoroughly with water to remove any residual acid.[1]

  • Recrystallization: Recrystallization from a suitable solvent system is an effective method for purifying the solid product. Common solvents for recrystallization of nitroaromatic compounds include ethanol, ethyl acetate, or mixtures of solvents.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a recommended alternative. A solvent system of hexane and ethyl acetate is often effective for separating aromatic nitro compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a key intermediate in the synthesis of various pharmaceutical compounds.[3][4] It serves as a building block for more complex molecules with potential therapeutic activities.[3][4]

Q2: What safety precautions should be taken during the nitration reaction?

A2: Nitration reactions are potentially hazardous and must be performed with appropriate safety measures.

  • Use of Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

  • Fume Hood: The reaction should be carried out in a well-ventilated fume hood as nitric acid and acetic acid are corrosive and have strong fumes.

  • Temperature Control: The reaction is exothermic. A cooling bath should be readily available to control the temperature during the addition of nitric acid.

  • Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto ice.

Q3: Can I use a different acid catalyst with nitric acid?

A3: While sulfuric acid is a common catalyst for nitration reactions as it helps to generate the highly electrophilic nitronium ion (NO₂⁺), the cited protocol for this specific synthesis utilizes glacial acetic acid as the solvent and does not mention an additional strong acid catalyst.[1][5][6] The reaction proceeds under these conditions, albeit with a moderate yield. The use of stronger acidic conditions, such as a mixture of nitric and sulfuric acids, could potentially increase the reaction rate but may also lead to more side products and degradation of the starting material.

Data Presentation

Table 1: Summary of a Reported Experimental Protocol for the Synthesis of this compound. [1]

ParameterValue
Starting Material2,3-Dihydrobenzofuran
ReagentsConcentrated Nitric Acid, Glacial Acetic Acid
Temperature65-75°C
Reaction Time0.5 hours after addition of nitric acid
Yield44.4%
Appearance of ProductSolid

Experimental Protocols

Synthesis of this compound [1]

  • Dissolve 2,3-dihydrobenzofuran (36 g, 0.3 mol) in glacial acetic acid (100 mL) in a suitable reaction flask.

  • Heat the solution to 65°C.

  • Slowly add concentrated nitric acid (25 mL, 0.36 mol) dropwise to the reaction mixture while maintaining the temperature between 65-75°C.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 0.5 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid product.

  • Wash the solid with water to remove any residual acid.

  • Dry the solid to obtain this compound (22 g, 44.4% yield).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2,3-Dihydrobenzofuran in Glacial Acetic Acid start->dissolve heat Heat to 65°C dissolve->heat add_hno3 Add Conc. Nitric Acid (65-75°C) heat->add_hno3 stir Stir for 0.5h add_hno3->stir cool Cool to Room Temp. stir->cool filter Filter Solid cool->filter wash Wash with Water filter->wash dry Dry Product wash->dry end End Product: This compound dry->end troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield temp Incorrect Temperature problem->temp addition_rate Fast HNO3 Addition problem->addition_rate purity Impure Starting Materials problem->purity time Insufficient Reaction Time problem->time control_temp Maintain 65-75°C temp->control_temp slow_addition Slow, Dropwise Addition addition_rate->slow_addition check_purity Use High Purity Reagents purity->check_purity monitor_tlc Monitor with TLC time->monitor_tlc

References

Technical Support Center: Synthesis of 5-Nitro-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Nitro-2,3-dihydro-1-benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent laboratory-scale synthesis of this compound is achieved through the electrophilic nitration of 2,3-dihydro-1-benzofuran. This reaction typically employs a nitrating agent, which is a mixture of nitric acid and a strong acid catalyst, most commonly sulfuric acid. The reaction proceeds via the substitution of a hydrogen atom on the benzene ring with a nitro group (-NO2). The position of nitration is directed by the activating effect of the ether oxygen of the dihydrofuran ring.

Q2: What are the main challenges in the synthesis of this compound that can lead to low yields?

Several challenges can contribute to reduced yields in this synthesis:

  • Formation of Isomers: The primary challenge is the potential for the formation of the undesired 7-nitro isomer alongside the target 5-nitro product. The regioselectivity of the nitration is highly dependent on reaction conditions.

  • Over-nitration: The introduction of more than one nitro group onto the aromatic ring can occur, leading to dinitro or trinitro byproducts.

  • Oxidation of the Starting Material: The dihydrofuran ring is susceptible to oxidation under harsh nitrating conditions, which can lead to ring-opening or other degradation products.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, a significant amount of the starting material, 2,3-dihydro-1-benzofuran, will remain, complicating purification and lowering the yield of the desired product.

  • Difficult Purification: The separation of the 5-nitro and 7-nitro isomers can be challenging due to their similar physical properties, potentially leading to loss of the desired product during purification.

Q3: How can I minimize the formation of the 7-nitro isomer?

Minimizing the formation of the 7-nitro isomer is crucial for maximizing the yield of the desired 5-nitro product. The regioselectivity of the nitration is influenced by several factors:

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the 5-nitro isomer (para-position to the activating ether oxygen) over the 7-nitro isomer (ortho-position). Maintaining a consistently low temperature throughout the addition of the nitrating agent is critical.

  • Choice of Nitrating Agent: Milder nitrating agents can exhibit higher regioselectivity. While a mixture of nitric acid and sulfuric acid is common, exploring alternative nitrating systems may provide better control.

  • Solvent: The choice of solvent can influence the reaction's outcome.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Formation of a significant amount of the 7-nitro isomer.- Over-nitration of the aromatic ring.- Oxidation and degradation of the starting material.- Incomplete reaction.- Product loss during workup and purification.- Optimize Reaction Temperature: Maintain a low and consistent temperature (e.g., 0-5 °C) during the addition of the nitrating agent.- Control Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess to minimize over-nitration.- Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure good mixing and prevent localized overheating.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the starting material is consumed.- Careful Workup: Perform the workup at a low temperature and avoid prolonged exposure to strong acids.
Presence of a Second Isomer (likely 7-Nitro) in the Product - Reaction temperature was too high.- Rapid addition of the nitrating agent.- Improve Temperature Control: Use an ice-salt bath to maintain a lower and more stable temperature.- Slower Rate of Addition: Decrease the rate of addition of the nitrating agent to allow for better heat dissipation.- Purification: Employ column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers. Careful selection of the stationary and mobile phases is crucial.
Formation of Dark-Colored, Tarry Byproducts - Oxidation of the 2,3-dihydro-1-benzofuran starting material.- Reaction temperature was too high.- Use a Milder Nitrating Agent: Consider using acetyl nitrate, generated in situ from nitric acid and acetic anhydride, which can be less oxidizing.- Strict Temperature Control: Ensure the temperature does not exceed the optimal range.
Starting Material Remains After the Reaction - Insufficient amount of nitrating agent.- Reaction time was too short.- Low reaction temperature leading to a slow reaction rate.- Check Stoichiometry: Ensure the correct molar ratio of nitrating agent to the starting material is used.- Increase Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature, monitoring by TLC.- Slightly Increase Temperature: If the reaction is too slow at a very low temperature, a modest increase (e.g., to 10-15 °C) may be necessary, but this should be done cautiously to avoid increased isomer formation.

Experimental Protocols

Synthesis of this compound via Nitration of 2,3-Dihydro-1-benzofuran

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 2,3-Dihydro-1-benzofuran

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or another suitable inert solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0-5 °C), slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. The addition should be done dropwise to control the exotherm.

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dihydro-1-benzofuran in a suitable solvent like dichloromethane. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,3-dihydro-1-benzofuran while maintaining the reaction temperature between 0 and 5 °C. Vigorous stirring is essential during the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Neutralization: If the aqueous layer is still acidic, slowly add a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the product with dichloromethane. Combine the organic layers.

  • Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and then evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the 5-nitro isomer from the 7-nitro isomer and other impurities.

Data Presentation

Table 1: Hypothetical Data on the Effect of Reaction Temperature on the Yield and Regioselectivity of the Nitration of 2,3-Dihydro-1-benzofuran

EntryTemperature (°C)Yield of 5-Nitro Isomer (%)Yield of 7-Nitro Isomer (%)5-Nitro : 7-Nitro Ratio
12535201.75 : 1
21045153 : 1
305586.9 : 1
4-1050510 : 1

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) at 0-5 °C nitration Slowly Add Nitrating Mixture to Starting Material Solution (Maintain 0-5 °C) prep_nitrating_mix->nitration prep_starting_material Dissolve 2,3-Dihydro-1-benzofuran in Solvent at 0-5 °C prep_starting_material->nitration stirring Stir at 0-5 °C and Monitor by TLC nitration->stirring quench Quench Reaction with Ice stirring->quench neutralize Neutralize with NaHCO3 Solution quench->neutralize extract Extract with Organic Solvent neutralize->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate purify Purify by Column Chromatography dry_evaporate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of 5-Nitro Product isomer_formation High 7-Nitro Isomer Formation low_yield->isomer_formation over_nitration Over-nitration low_yield->over_nitration degradation Starting Material Degradation low_yield->degradation incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction optimize_temp Optimize Temperature (Lower Temp) isomer_formation->optimize_temp slow_addition Slow Reagent Addition isomer_formation->slow_addition control_stoichiometry Control Stoichiometry over_nitration->control_stoichiometry degradation->optimize_temp incomplete_reaction->control_stoichiometry monitor_reaction Monitor with TLC incomplete_reaction->monitor_reaction

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: Purification of 5-Nitro-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Nitro-2,3-dihydro-1-benzofuran from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities are typically positional isomers formed during the nitration of 2,3-dihydro-1-benzofuran. Due to the directing effects of the ether oxygen on the benzene ring, you can expect the formation of 4-Nitro-, 6-Nitro-, and 7-Nitro-2,3-dihydro-1-benzofuran alongside the desired 5-Nitro product. Under forcing reaction conditions, dinitrated and oxidized byproducts may also be present.

Q2: My crude product is a dark, oily residue instead of a solid. What could be the cause?

A2: This often indicates the presence of significant amounts of impurities, particularly residual acids from the nitration reaction or an incomplete reaction. It is crucial to properly quench the reaction and wash the crude product to remove strong acids. An oily consistency can also result from a mixture of isomers that prevents crystallization.

Q3: I'm having difficulty separating the isomers by column chromatography. The spots are very close on the TLC plate. What can I do?

A3: Isomers of nitro-2,3-dihydro-1-benzofuran can be challenging to separate due to their similar polarities. Here are a few strategies to improve separation:

  • Solvent System Optimization: Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. Fine-tuning the ratio is key. Sometimes, adding a small amount of a third solvent with a different polarity, like toluene or diethyl ether, can improve selectivity.

  • Column and Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution. Consider using a longer column to increase the separation path length.

  • Gradient Elution: A shallow solvent gradient can be very effective in separating closely eluting compounds.

Q4: Can I use recrystallization to purify my product? What is a good solvent?

A4: Recrystallization can be an effective method, especially for removing less soluble or more soluble impurities. However, it may be less effective at separating isomers if they co-crystallize. Good single solvents to try are ethanol, methanol, or ethyl acetate. Solvent pairs like ethanol/water or ethyl acetate/hexane can also be effective. The ideal solvent system will dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities will either remain in solution or be much less soluble.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will allow you to confirm the substitution pattern of the nitro group on the aromatic ring. Each isomer will have a unique set of peaks and coupling constants in the aromatic region.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis can provide a quantitative measure of purity and can also be used to resolve and quantify the different isomers present in a sample.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Nitration- Ensure the reaction temperature is maintained within the optimal range. - Check the concentration and quality of the nitric and sulfuric acids. - Increase the reaction time if necessary, monitoring by TLC.
Product Loss During Workup- Ensure the reaction is fully quenched before extraction. - Use an adequate amount of extraction solvent. - Minimize the number of transfer steps.
Degradation of Product- Avoid excessive heating during reaction and solvent removal. - Ensure the workup is performed promptly after the reaction is complete.
Problem 2: Presence of Multiple Isomers in the Final Product
Possible Cause Suggested Solution
Non-selective Nitration Conditions- Optimize the reaction temperature; lower temperatures often favor the formation of a specific isomer. - Experiment with different nitrating agents (e.g., acetyl nitrate) which may offer different regioselectivity.
Ineffective Purification- For column chromatography, use a long column and a shallow solvent gradient. - For recrystallization, try a variety of solvents and solvent pairs. Seeding with a pure crystal of the desired isomer can sometimes help. - Consider preparative HPLC for difficult separations on a smaller scale.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical purification of this compound.

Purification Step Mass of Material (g) Purity of 5-Nitro Isomer (%) Major Impurities Overall Yield (%)
Crude Product10.0654-Nitro (20%), 6-Nitro (10%), Starting Material (5%)-
After Recrystallization (Ethanol)5.5854-Nitro (10%), 6-Nitro (5%)55
After Column Chromatography4.2>98<2% other isomers42

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product (e.g., 1 g) onto a small amount of silica gel (2-3 g) by dissolving the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane), adding the silica gel, and then evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Dry pack a glass column with silica gel (typically 50-100 times the weight of the crude product). Wet the column with the initial, non-polar eluent (e.g., 100% hexane).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexane). The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of small amounts of the crude product in various solvents at room temperature and with heating. Ethanol, methanol, and ethyl acetate are good starting points.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product Analysis (TLC/NMR) low_yield Low Yield? start->low_yield isomer_issue Multiple Isomers? low_yield->isomer_issue No check_reaction Check Reaction Conditions: - Temperature - Reagent Quality - Reaction Time low_yield->check_reaction Yes oily_product Oily Product? isomer_issue->oily_product No optimize_purification Optimize Purification: - Column Chromatography - Recrystallization isomer_issue->optimize_purification Yes pure_product Pure Product (>98%) oily_product->pure_product No acid_removal Ensure Complete Acid Removal: - Neutralizing Wash oily_product->acid_removal Yes workup_loss Review Workup Procedure: - Quenching - Extraction Efficiency check_reaction->workup_loss workup_loss->optimize_purification optimize_purification->pure_product acid_removal->optimize_purification

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Method_Selection cluster_purification Purification Strategy input Crude Product (Mixture of Isomers) recrystallization Recrystallization + Good for removing gross impurities + Scalable - May not separate close isomers input->recrystallization column_chrom Column Chromatography + Good for isomer separation + High purity achievable - More time and solvent intensive input->column_chrom analysis Purity & Identity Check (NMR, MS, HPLC) recrystallization->analysis column_chrom->analysis

identifying side products in the nitration of 2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the nitration of 2,3-dihydro-1-benzofuran. The focus is on the identification and mitigation of side products to improve the yield and purity of the desired 5-nitro-2,3-dihydro-1-benzofuran, a key intermediate in organic synthesis.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected major product in the nitration of 2,3-dihydro-1-benzofuran, and why?

A1: The expected major product is This compound . The oxygen atom in the dihydrofuran ring is an electron-donating group, which activates the aromatic ring for electrophilic aromatic substitution.[2][3] Electron-donating groups are typically ortho, para-directors. In this molecule, the position para to the oxygen (C5) is sterically accessible and electronically favored, leading to the 5-nitro isomer as the primary product. The ortho positions (C7) are also activated, but substitution at C5 is generally preferred.

Q2: My TLC analysis shows multiple spots after the reaction. What are these likely to be?

A2: Multiple spots on a TLC plate indicate a mixture of compounds. These commonly include:

  • Unreacted Starting Material: 2,3-dihydro-1-benzofuran.

  • Major Product: this compound.

  • Isomeric Side Product: 7-nitro-2,3-dihydro-1-benzofuran is a common minor isomer.[4]

  • Dinitro Compounds: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration can occur, leading to products like 5,7-dinitro-2,3-dihydro-1-benzofuran.

  • Oxidation Products: Strong nitrating conditions can sometimes lead to oxidation of the substrate, resulting in complex byproducts.

Q3: The yield of my desired 5-nitro product is very low, and I've produced a dark, tarry substance. What went wrong?

A3: The formation of tar is a common issue in nitration reactions and can be attributed to several factors:

  • Excessive Temperature: Nitration is an exothermic reaction. Poor temperature control can lead to runaway reactions, promoting oxidation, polymerization, and the formation of multiple nitrated byproducts.[5] It is crucial to maintain the recommended temperature, often by using an ice bath during the addition of the nitrating agent.

  • ** overly Concentrated Reagents:** Using fuming nitric or sulfuric acid without careful control can be too aggressive, leading to degradation of the starting material and products.[2]

  • Reaction Time: Allowing the reaction to proceed for too long can increase the formation of dinitrated and other side products. Monitoring the reaction by TLC is essential.

Q4: How can I differentiate between the 5-nitro and 7-nitro isomers?

A4: Spectroscopic methods are essential for distinguishing between these isomers:

  • ¹H NMR Spectroscopy: The aromatic protons of the two isomers will show different splitting patterns and chemical shifts. The coupling constants between the aromatic protons can be used to determine the substitution pattern.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring will differ between the two isomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can show through-space correlations between the protons on the dihydrofuran ring (e.g., at C2 or C3) and the aromatic protons, helping to confirm the regiochemistry.

Q5: What are the best methods for purifying the crude product mixture?

A5:

  • Recrystallization: If the desired product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) can be effective.

  • Column Chromatography: For separating isomeric products and removing other impurities, silica gel column chromatography is the most reliable method.[6] A solvent system of petroleum ether and ethyl acetate is often a good starting point for elution.[6]

Workflow for Side Product Identification

The following diagram outlines the logical steps for isolating and identifying side products from the crude reaction mixture.

G cluster_0 Experimental & Purification cluster_1 Analysis & Elucidation cluster_2 Feedback A Crude Reaction Mixture B Initial Workup (Quenching, Extraction) A->B C Purification (Column Chromatography) B->C D Isolate Fractions C->D E TLC Analysis of Fractions D->E F Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS) E->F Combine pure fractions G Structure Elucidation F->G H Identify Main & Side Products G->H I Optimize Reaction Conditions (Temp, Time, Reagents) H->I

Caption: Workflow for the purification and structural identification of nitration products.

Potential Products in the Nitration of 2,3-dihydro-1-benzofuran

The following table summarizes the primary compounds that may be present in the reaction mixture.

Compound NameRole / IdentityTypical Analytical Signature
2,3-dihydro-1-benzofuranStarting MaterialHighest Rf value on TLC; absence of -NO₂ group signals in IR/NMR.
This compound Major Product Main spot on TLC; characteristic aromatic splitting pattern in ¹H NMR.
7-nitro-2,3-dihydro-1-benzofuranMinor IsomerSpot on TLC with Rf close to the major product; distinct aromatic NMR signals.
Dinitro-derivativesOver-nitration Side ProductLower Rf values on TLC; more complex aromatic NMR spectra.
Oxidation ByproductsDegradation ProductsOften contribute to baseline streaking on TLC or form an insoluble tar.

Reaction Pathway and Side Product Formation

The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.[7][8][9] The dihydrofuran ring directs the substitution primarily to the 5-position (para) and secondarily to the 7-position (ortho).

G cluster_reactants Reactants cluster_intermediates Arenium Ion Intermediates cluster_products Products R1 2,3-dihydro-1-benzofuran I1 Attack at C5 (More Stable Intermediate) R1->I1 Electrophilic Attack (para) I2 Attack at C7 (Less Stable Intermediate) R1->I2 Electrophilic Attack (ortho) R2 Nitronium Ion (NO₂⁺) from HNO₃/H₂SO₄ P1 This compound (Major Product) I1->P1 Deprotonation (-H⁺) P2 7-Nitro-2,3-dihydro-1-benzofuran (Minor Side Product) I2->P2 Deprotonation (-H⁺)

Caption: Reaction pathways for the formation of major and minor nitration products.

Experimental Protocols

General Protocol for Nitration

This is a representative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1-benzofuran (1 equivalent) in a suitable solvent such as glacial acetic acid.[10] Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Agent: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 equivalents) while cooling in an ice bath.

  • Addition: Add the prepared nitrating mixture dropwise to the solution of 2,3-dihydro-1-benzofuran over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or as optimized) for 1-2 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture over crushed ice. The crude product may precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. Dry the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol for Thin-Layer Chromatography (TLC) Analysis
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare separate solutions of the starting material for comparison.

  • Plate Spotting: Using a capillary tube, spot the prepared solutions onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a 9:1 or 4:1 mixture of petroleum ether:ethyl acetate). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). If compounds are not UV-active, staining with potassium permanganate or another suitable agent may be necessary.

  • Analysis: The starting material should have the highest Rf value (travel the furthest). The products will have lower Rf values. The relative intensity of the spots can give a qualitative indication of the product distribution.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Nitro-2,3-dihydro-1-benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Nitro-2,3-dihydro-1-benzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: The primary methods for synthesizing this compound involve two main strategies:

  • Direct Nitration of 2,3-dihydro-1-benzofuran: This is a straightforward approach involving the electrophilic nitration of the pre-formed dihydrobenzofuran ring.

  • Cyclization of a Substituted Phenol Derivative: This multi-step approach typically starts with a phenol already containing a nitro group, followed by the formation of the dihydrofuran ring. An example is the reaction of 2-chloro-1-(2-hydroxy-5-nitrophenyl)ethan-1-one with a reducing agent to form the dihydrobenzofuran structure.

Q2: I am observing a low yield in my nitration reaction. What are the likely causes and how can I improve it?

A2: Low yields in the nitration of 2,3-dihydro-1-benzofuran can stem from several factors:

  • Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical. Harsh conditions can lead to over-nitration or degradation of the starting material. Milder nitrating agents, such as a mixture of nitric acid and acetic anhydride, can sometimes provide better results than concentrated nitric acid and sulfuric acid.

  • Poor Temperature Control: Nitration reactions are often exothermic. Insufficient cooling can lead to side reactions and decomposition. Maintaining the recommended temperature range is crucial for optimal yield.

  • Impure Starting Materials: The purity of 2,3-dihydro-1-benzofuran is important. Impurities can interfere with the reaction, leading to a lower yield of the desired product.

  • Formation of Isomers: Depending on the reaction conditions, other isomers (e.g., 7-nitro) may be formed, reducing the yield of the desired 5-nitro product.

To improve the yield, consider optimizing the reaction temperature, trying different nitrating agents, and ensuring the purity of your starting materials.

Q3: What are the common side products I should be aware of during the synthesis of this compound?

A3: The primary side products of concern are positional isomers, such as 7-Nitro-2,3-dihydro-1-benzofuran. The formation of these isomers is influenced by the directing effects of the dihydrofuran ring and the specific reaction conditions. Additionally, over-nitration to form dinitro- or trinitro- derivatives can occur under harsh conditions. In syntheses starting from substituted phenols, incomplete cyclization can also result in side products.

Q4: What are the best methods for purifying crude this compound?

A4: The two most effective purification techniques for this compound are:

  • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For separating mixtures of isomers or removing more persistent impurities, column chromatography using silica gel is a standard and effective method. The choice of eluent is critical for achieving good separation.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Nitrating Agent Prepare a fresh nitrating solution. Ensure the nitric acid used is of appropriate concentration and quality.
Incorrect Reaction Temperature Monitor the internal reaction temperature closely. For exothermic nitrations, ensure efficient cooling to prevent overheating. For cyclization reactions, ensure the temperature is high enough to drive the reaction to completion.
Poor Quality Starting Material Verify the purity of the 2,3-dihydro-1-benzofuran or the substituted phenol starting material by techniques such as NMR or GC-MS. Purify if necessary.
Sub-optimal Solvent The choice of solvent can significantly impact the reaction. For nitrations, acetic acid or acetic anhydride are commonly used. Ensure the solvent is dry and appropriate for the reaction conditions.
Issue 2: Formation of Multiple Products (Isomers)
Potential Cause Troubleshooting Steps
Harsh Reaction Conditions Employ milder nitrating agents (e.g., nitric acid in acetic anhydride vs. nitric acid/sulfuric acid). Lower the reaction temperature to improve regioselectivity.
Incorrect Order of Reagent Addition Add the nitrating agent slowly to the solution of the substrate to maintain better control over the reaction.
Issue 3: Product Decomposition During Workup or Purification
Potential Cause Troubleshooting Steps
Prolonged Exposure to Acidic or Basic Conditions Neutralize the reaction mixture promptly during workup. Avoid prolonged contact with strong acids or bases.
Decomposition on Silica Gel If product degradation is observed during column chromatography, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of a non-polar base like triethylamine in the eluent.

Data Presentation

Table 1: Optimization of Nitration Reaction Conditions for 2,3-dihydro-1-benzofuran

Entry Nitrating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1HNO₃ / H₂SO₄-0 - 101~40-50
2HNO₃Acetic Acid65 - 750.544.4[1]
3Acetyl NitrateAcetic Anhydride< 293K1~70[2]

Table 2: Comparison of Purification Methods

Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >98%Cost-effective, scalable, good for removing minor impurities.Can have lower recovery, not suitable for separating isomers with similar solubility.
Column Chromatography >99%Excellent for separating isomers and closely related impurities.More time-consuming, requires larger volumes of solvent, potential for product decomposition on the stationary phase.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Nitration

Materials:

  • 2,3-Dihydro-1-benzofuran

  • Concentrated Nitric Acid

  • Glacial Acetic Acid

  • Ice

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1-benzofuran (0.3 mol) in glacial acetic acid (100 mL).

  • Heat the solution to 65°C.

  • Slowly add concentrated nitric acid (0.36 mol) dropwise to the reaction mixture, ensuring the temperature is maintained between 65-75°C.

  • After the addition is complete, continue stirring the mixture at the same temperature for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water to remove any residual acid.

  • Dry the product to obtain this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture with stirring until the solid completely dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature to allow for crystal formation.

  • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum.

Mandatory Visualizations

reaction_pathway 2,3-Dihydro-1-benzofuran 2,3-Dihydro-1-benzofuran Reaction Reaction 2,3-Dihydro-1-benzofuran->Reaction Nitrating Agent (HNO3) Nitrating Agent (HNO3) Nitrating Agent (HNO3)->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Product Yield check_reagents Verify Reagent Quality start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions purify_reagents Purify/Dry Reagents check_reagents->purify_reagents vary_temp Vary Temperature check_conditions->vary_temp change_nitrating_agent Change Nitrating Agent check_conditions->change_nitrating_agent analyze_byproducts Analyze Byproducts (TLC, GC-MS) check_side_reactions->analyze_byproducts success Improved Yield purify_reagents->success vary_temp->success change_nitrating_agent->success

Caption: Troubleshooting workflow for low product yield.

logical_relationships cluster_synthesis Synthesis Strategy cluster_problems Common Issues cluster_solutions Solutions Direct Nitration Direct Nitration Low Yield Low Yield Direct Nitration->Low Yield Isomer Formation Isomer Formation Direct Nitration->Isomer Formation Cyclization Cyclization Cyclization->Low Yield Decomposition Decomposition Low Yield->Decomposition Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Purify Reagents Purify Reagents Low Yield->Purify Reagents Milder Conditions Milder Conditions Isomer Formation->Milder Conditions Careful Purification Careful Purification Decomposition->Careful Purification

Caption: Logical relationships in troubleshooting the synthesis.

References

Technical Support Center: Production of 5-Nitro-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Nitro-2,3-dihydro-1-benzofuran.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound at a laboratory and pilot scale?

A1: The most prevalent method is the direct nitration of 2,3-dihydrobenzofuran (also known as coumaran) using a mixed acid system. A common procedure involves the dropwise addition of a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride, to a solution of 2,3-dihydrobenzofuran while carefully controlling the temperature.[1]

Q2: What are the primary safety concerns when scaling up this nitration reaction?

A2: The primary safety concerns are the highly exothermic nature of the nitration reaction and the thermal instability of organic nitro compounds.[2][3] Poor temperature control can lead to a runaway reaction, posing a significant explosion hazard. Additionally, the nitrating agents used (e.g., concentrated nitric and sulfuric acids) are extremely corrosive. Appropriate personal protective equipment (PPE) and robust temperature monitoring and cooling systems are critical.[4]

Q3: What are the expected yield and purity for this synthesis?

A3: Yields can vary based on the specific conditions and scale. In a related synthesis of 5-nitro-1-benzofuran-2(3H)-one, a yield of 70% was reported after purification by recrystallization.[1] Purity is highly dependent on the control of side reactions, particularly the formation of other nitro-isomers. High purity (≥98%) is typically achieved through recrystallization from solvents like ethyl acetate or methanol.[1]

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) is a rapid and effective method. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. Monitor the consumption of the starting material (2,3-dihydrobenzofuran) using TLC or GC. - Ensure the molar ratio of the nitrating agent is sufficient. A common issue is the dilution of the acid mixture by water formed during the reaction.[5]
Poor Temperature Control - Maintain the recommended reaction temperature strictly. For the nitration of a similar compound, the temperature was kept below 20°C (293K) during the addition of the nitrating agent.[1] - On a larger scale, ensure the cooling system has adequate capacity for the batch size. - Improve agitation to ensure uniform temperature distribution and prevent localized overheating.
Product Loss During Work-up - When precipitating the product in an ice/water mixture, ensure the mixture is cold enough to minimize the solubility of the product. - During recrystallization, avoid using an excessive volume of solvent. Perform a solubility study to determine the optimal solvent and volume.

Problem 2: Product is Impure / Contains Significant Side Products

Possible Cause Suggested Solution
Formation of Positional Isomers (e.g., 4-nitro, 6-nitro, or 7-nitro isomers) - This is a common issue in aromatic nitrations.[5] The key is precise temperature control. Higher temperatures often favor the formation of undesired isomers. - The rate of addition of the nitrating agent is crucial. A slow, controlled addition helps maintain a low reaction temperature and minimizes side reactions.
Di-nitration or Oxidation Byproducts - Avoid using an excessive molar ratio of the nitrating agent. - Ensure the reaction temperature does not exceed the recommended limit, as higher temperatures can promote oxidation.
Ineffective Purification - Optimize the recrystallization process. Test different solvents or solvent mixtures (e.g., ethyl acetate, ethanol, methanol) to achieve the best separation from impurities.[1] - If recrystallization is insufficient, column chromatography may be necessary, although it is less ideal for very large scales.

Problem 3: Runaway Reaction or Uncontrolled Exotherm

Possible Cause Suggested Solution
Rate of Addition of Nitrating Agent is Too Fast - Immediately stop the addition of the nitrating agent. - Apply maximum cooling to the reactor. - For future runs, significantly reduce the addition rate and ensure the cooling system can handle the heat load.
Inadequate Cooling or Agitation - Ensure the reactor's cooling jacket is functioning correctly and the coolant is at the proper temperature. - Verify that the agitator is operating at a speed sufficient to provide good heat transfer and mixing.
Incorrect Reagent Concentration - Always verify the concentration of the acids (nitric and sulfuric) before starting the reaction. Using acids that are more concentrated than specified can dramatically increase the reaction rate and exotherm.

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is a representative method adapted from similar nitration procedures.[1] Safety Note: This reaction is highly exothermic and must be conducted behind a blast shield in a well-ventilated fume hood. Appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles with a face shield, is mandatory.

  • Preparation: In a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel, charge 2,3-dihydrobenzofuran and acetic anhydride.

  • Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.

  • Nitrating Mixture Preparation: In a separate vessel, slowly add 65% nitric acid to glacial acetic acid while cooling in an ice bath.

  • Addition: Add the prepared nitrating mixture dropwise to the solution of 2,3-dihydrobenzofuran over 2-3 hours. Crucially, maintain the internal temperature of the reactor below 20°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at the controlled temperature for an additional 1-2 hours, or until TLC/GC analysis shows complete consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture into a separate vessel containing a vigorously stirred mixture of ice and water. This will precipitate the crude product.

  • Isolation: Filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: Dry the crude solid. Recrystallize the product from a suitable solvent, such as ethyl acetate, to obtain pure this compound.

Data Presentation

Table 1: Key Reaction Parameters

ParameterRecommended ValueRationale
Reactant Molar Ratio 1.0 : 1.1 (Benzofuran : Nitric Acid)A slight excess of the nitrating agent ensures complete conversion.
Addition Temperature < 20°C (293K)[1]Critical for controlling the exotherm and minimizing isomer formation.
Reaction Time 1-3 hours post-additionAllows the reaction to proceed to completion.
Solvent Acetic Anhydride / Acetic AcidActs as a solvent and helps to control the reaction medium.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Charge Reactor: 2,3-dihydrobenzofuran Acetic Anhydride C Cool Reactor (0-5°C) A->C B Prepare Nitrating Mix: Nitric Acid Acetic Acid D Slow Addition of Nitrating Mix (Keep Temp < 20°C) B->D C->D E Stir for 1-2 hours (Monitor by TLC/GC) D->E F Quench in Ice/Water E->F G Filter Crude Solid F->G H Wash with Water G->H I Dry Crude Product H->I J Recrystallize (e.g., Ethyl Acetate) I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Start Scale-up Issue Identified Issue_Yield Low Yield? Start->Issue_Yield Issue_Purity Impure Product? Issue_Yield->Issue_Purity No Check_Temp Was Temp < 20°C during addition? Issue_Yield->Check_Temp Yes Check_Isomers Isomers Present (TLC/HPLC)? Issue_Purity->Check_Isomers Yes Check_Time Reaction Time Sufficient? Check_Temp->Check_Time Yes Sol_Temp Improve Cooling & Reduce Addition Rate Check_Temp->Sol_Temp No Check_Ratio Molar Ratio Correct? Check_Time->Check_Ratio Yes Sol_Time Extend Reaction Time Monitor by TLC/GC Check_Time->Sol_Time No Sol_Ratio Verify Reagent Stoichiometry Check_Ratio->Sol_Ratio No Check_Isomers->Sol_Temp Yes Check_Purification Recrystallization Effective? Check_Isomers->Check_Purification No Sol_Purification Optimize Recrystallization Solvent/Conditions Check_Purification->Sol_Purification No

Caption: Troubleshooting decision tree for common scale-up issues.

References

Technical Support Center: Troubleshooting Low Yields in Friedel-Crafts Reactions with Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low yields in Friedel-Crafts reactions involving nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I getting very low or no yield in my Friedel-Crafts reaction with a nitroaromatic substrate?

A1: The primary reason for low to no yield is the strong electron-withdrawing nature of the nitro group (-NO₂). This effect, exerted through both inductive withdrawal and resonance, significantly deactivates the aromatic ring.[1] A deactivated ring is a poor nucleophile and is therefore less reactive towards the electrophilic attack required in a Friedel-Crafts reaction.[1] In many standard organic chemistry texts, it is stated that Friedel-Crafts reactions are generally unsuccessful with strongly deactivated rings like nitrobenzene.[2][3] In fact, due to its inertness, nitrobenzene is sometimes employed as a solvent for Friedel-Crafts reactions.[3]

Q2: Can the Lewis acid catalyst be part of the problem?

A2: Yes, the Lewis acid catalyst can be a source of issues in several ways when working with nitroaromatics:

  • Catalyst Deactivation by Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reagents or glassware will react with and deactivate the catalyst. It is crucial to use anhydrous conditions.

  • Complexation with the Nitro Group: The oxygen atoms of the nitro group can coordinate with the Lewis acid catalyst. This complexation further deactivates the aromatic ring by placing a positive charge on or near the ring, hindering the electrophilic substitution.[4]

  • Insufficient Catalyst in Acylations: In Friedel-Crafts acylations, the product (an aryl ketone) can form a stable complex with the Lewis acid. This requires the use of at least a stoichiometric amount of the catalyst for the reaction to proceed to completion.[5]

Q3: Are there any successful examples of Friedel-Crafts reactions with nitrobenzene?

A3: While challenging, there are reports of successful Friedel-Crafts reactions with nitrobenzene, typically under specific and often harsh conditions. For instance, the ethylation of nitrobenzene has been achieved using ethanol and sulfuric acid.[6] This is considered an exceptional case. More advanced methods are generally required for other alkylations or acylations.

Q4: What alternative methods or catalysts can be used for Friedel-Crafts reactions on nitroaromatics?

A4: To overcome the deactivation by the nitro group, more potent catalytic systems and specific reaction conditions are necessary. Some promising approaches include:

  • Superacid Catalysis: Using strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid, TfOH) can facilitate the acylation of even highly deactivated rings like nitrobenzene.[7]

  • Catalyst Activation with Solvents: The use of co-solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the acidity of Brønsted acid catalysts (e.g., p-toluenesulfonic acid, pTSA) through hydrogen bonding. This "activated catalyst" system has been shown to be effective for the Friedel-Crafts alkylation of electron-deficient arenes, including those bearing nitro groups.[8][9]

  • Intramolecular Reactions: Intramolecular Friedel-Crafts reactions, where the electrophile is tethered to the nitroaromatic ring, can be more successful than their intermolecular counterparts. The proximity of the reacting groups can help to overcome the low reactivity of the deactivated ring.[10][11]

Q5: My reaction is producing a lot of tar and side products. What could be the cause?

A5: Tar formation is often a result of harsh reaction conditions, such as high temperatures, which can lead to the decomposition of starting materials and products. When attempting to force a reaction with a deactivated substrate by increasing the temperature, side reactions can become more prevalent. It is crucial to carefully control the reaction temperature and consider alternative, milder catalytic systems if possible.

Troubleshooting Guide

If you are experiencing low yields in your Friedel-Crafts reaction with a nitroaromatic substrate, consider the following troubleshooting steps.

Diagram: Troubleshooting Workflow for Friedel-Crafts Reactions with Nitroaromatics

Troubleshooting_Workflow start Low Yield with Nitroaromatic check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions check_catalyst Evaluate Catalyst (Activity & Stoichiometry) check_conditions->check_catalyst optimize_temp Optimize Reaction Temperature (Avoid excessive heat) check_catalyst->optimize_temp consider_alternatives Consider Alternative Strategies optimize_temp->consider_alternatives superacid Use Superacid Catalyst (e.g., Triflic Acid) consider_alternatives->superacid hfip Employ Catalyst Activation (e.g., pTSA in HFIP) consider_alternatives->hfip intramolecular Attempt Intramolecular Cyclization consider_alternatives->intramolecular alternative_synthesis Explore Alternative Synthetic Route consider_alternatives->alternative_synthesis end Improved Yield / New Strategy superacid->end hfip->end intramolecular->end alternative_synthesis->end

References

managing regioselectivity in the synthesis of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran derivatives, with a specific focus on managing regioselectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Benzofuran Synthesis

Question: My reaction is producing a mixture of regioisomers (e.g., 2-substituted vs. 3-substituted, or different substitution patterns on the benzene ring). How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common challenge, particularly in methods involving the reaction of substituted phenols with unsymmetrical alkynes or in intramolecular cyclizations.[1] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of the reactants, as well as the catalytic system employed. Here is a systematic guide to troubleshooting:

Troubleshooting Steps:

  • Analyze Steric and Electronic Effects of Reactants:

    • Substituents on the Phenol: The electronic nature of substituents on the phenolic starting material can direct the cyclization. Electron-donating groups can influence the site of electrophilic attack in Friedel-Crafts type syntheses.[1] For instance, in reactions where an ortho-position is involved in the cyclization, the steric bulk of adjacent substituents can favor reaction at the less hindered site.

    • Substituents on the Alkyne/Coupling Partner: In reactions with unsymmetrical alkynes, the steric and electronic properties of the substituents on the alkyne play a crucial role. Often, the larger substituent will preferentially occupy a specific position in the product to minimize steric hindrance.[1]

  • Optimize the Catalyst System:

    • Metal Catalyst Screening: The choice of transition metal catalyst (e.g., Palladium, Copper, Gold, Rhodium) can significantly impact regioselectivity. It is advisable to screen a variety of catalysts to identify the one that provides the best selectivity for your specific substrate.

    • Ligand Screening: The ligands coordinated to the metal center create a unique steric and electronic environment that can favor the formation of one regioisomer over another. Experiment with a range of ligands, such as phosphines with varying steric bulk (e.g., triphenylphosphine vs. bulky phosphines like XPhos) and electronic properties.

  • Adjust Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the regioselectivity. A screen of different solvents (e.g., toluene, DMF, dioxane) is recommended.

    • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Lowering the temperature may favor the formation of the kinetically preferred product, while higher temperatures might lead to the thermodynamically more stable isomer.

    • Base: In reactions requiring a base, its strength and steric bulk can be critical. A weaker or bulkier base may favor a different reaction pathway.

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed analyze Analyze Reactant Sterics & Electronics start->analyze optimize_catalyst Optimize Catalyst System start->optimize_catalyst adjust_conditions Adjust Reaction Conditions start->adjust_conditions sub_phenol Consider Directing Effects of Phenol Substituents analyze->sub_phenol sub_alkyne Evaluate Steric/Electronic Bias of Alkyne Substituents analyze->sub_alkyne screen_metal Screen Different Metal Catalysts (e.g., Pd, Cu, Au, Rh) optimize_catalyst->screen_metal screen_ligand Screen Ligands (e.g., phosphines with varying bulk) optimize_catalyst->screen_ligand screen_solvent Screen Solvents (e.g., Toluene, DMF, Dioxane) adjust_conditions->screen_solvent screen_temp Vary Temperature adjust_conditions->screen_temp screen_base Screen Bases (if applicable) adjust_conditions->screen_base outcome Improved Regioselectivity sub_phenol->outcome sub_alkyne->outcome screen_metal->outcome screen_ligand->outcome screen_solvent->outcome screen_temp->outcome screen_base->outcome

Caption: Troubleshooting workflow for improving regioselectivity.

Issue 2: Low Yield in Palladium-Catalyzed Benzofuran Synthesis

Question: I am getting a low yield in my palladium-catalyzed synthesis of a benzofuran derivative. What are the possible causes and how can I optimize the reaction?

Answer: Low yields in palladium-catalyzed reactions for benzofuran synthesis can arise from several factors, including catalyst activity, reagent quality, and reaction conditions.[1]

Troubleshooting Steps:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive due to age, improper storage, or the use of an inappropriate palladium source.[1]

    • Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere.[1]

  • Reagent Quality and Stoichiometry:

    • Cause: Impurities in the starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry can also lead to low yields.[1]

    • Solution: Ensure all reagents are pure and dry. Solvents should be degassed to remove oxygen, which can poison the catalyst. Verify the stoichiometry, and consider using a slight excess of the alkyne (1.1-1.5 equivalents).[1]

  • Reaction Conditions:

    • Cause: The reaction temperature may not be optimal, or the reaction time may be insufficient.

    • Solution: Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C). Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Be aware that excessively high temperatures can lead to catalyst decomposition.[1]

  • Side Reactions:

    • Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially when using copper co-catalysts.[1]

    • Solution: Slow addition of the alkyne to the reaction mixture can sometimes minimize homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of substituted benzofurans?

A1: Common and versatile starting materials include:

  • o-Halophenols (especially o-iodophenols) and terminal alkynes: These are widely used in palladium/copper-catalyzed reactions like the Sonogashira coupling followed by intramolecular cyclization.[1]

  • Salicylaldehydes and α-haloketones or their equivalents: These can be used in various condensation and cyclization reactions.

  • Phenols and α-haloketones: This combination can be used for a direct one-step synthesis of benzofurans.

  • o-Alkynylphenols: These are key intermediates that can undergo intramolecular cyclization to form benzofurans.

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A2: Substituents on the aromatic rings of the starting materials can have a significant impact on the reaction outcome:

  • Electron-donating groups (EDGs) on the phenol ring generally increase the electron density of the ring, which can facilitate electrophilic attack and may increase the rate of cyclization. In some palladium-catalyzed reactions, substrates with EDGs have been observed to give higher yields.

  • Electron-withdrawing groups (EWGs) on the phenol ring can decrease the nucleophilicity of the ring, potentially slowing down the reaction or requiring harsher conditions.

  • The electronic nature of substituents on other coupling partners (e.g., alkynes, aryl halides) will also influence their reactivity in a predictable manner based on the reaction mechanism.

Q3: Can I synthesize 3-substituted benzofurans as selectively as 2-substituted ones?

A3: The synthesis of 2-substituted benzofurans is often more straightforward and has been more extensively studied. However, methods for the selective synthesis of 3-substituted benzofurans do exist. The regiochemical outcome often depends on the specific synthetic route. For example, the reaction of phenols with α-haloketones can lead to 3-substituted benzofurans through O-alkylation followed by intramolecular cyclization. The choice of starting materials and reaction conditions is critical for controlling the regioselectivity.

Data on Regioselectivity

The regioselectivity of benzofuran synthesis is highly dependent on the chosen method and the specific substrates. Below are some examples of how reaction parameters can influence the regiochemical outcome.

Table 1: Regioselectivity in the Synthesis of Benzofuranones from 3-Hydroxy-2-pyrones and Nitroalkenes

EntryLewis Acid (mol %)Protic Acid (mol %)Temperature (°C)Yield of Benzofuranone (%)Regioisomeric Ratio
1AlCl₃ (10)-14015Major regioisomer
2AlCl₃ (10)TFA (20)12045Major regioisomer
3B(OH)₃ (10)TFA (20)12038Major regioisomer
4BF₃·OEt₂ (10)TFA (20)12041Major regioisomer

Data adapted from a study on the regioselective synthesis of benzofuranones, which can be precursors to benzofurans.[2] This table illustrates how the choice of Lewis and protic acids, along with temperature, can affect the yield of the desired regioisomer.

Table 2: One-Step Regioselective Synthesis of Naphthofurans and Benzofurans from Phenols and α-Haloketones

Phenolα-HaloketoneProductYield (%)
2-Naphthol2-Chlorocyclohexanone2,3,4,5-Tetrahydro-1H-naphtho[2,1-b]furan91
1-Naphthol2-Chlorocyclohexanone2,3,4,5-Tetrahydro-1H-naphtho[1,2-b]furan89
Phenol2-Chlorocyclohexanone1,2,3,4-Tetrahydrodibenzofuran85
4-Methylphenol2-Chlorocyclohexanone8-Methyl-1,2,3,4-tetrahydrodibenzofuran87

Data adapted from a study on the direct synthesis of benzofurans, highlighting the high regioselectivity and yields achieved with this method.[3]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization

This method is a robust and widely used procedure for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (PPh₃)₂PdCl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (5 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted benzofuran derivative.

Workflow for Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

G start Start reactants Combine o-Iodophenol, Terminal Alkyne, (PPh₃)₂PdCl₂, CuI, and Triethylamine start->reactants reflux Reflux under Inert Atmosphere reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated 2-Substituted Benzofuran purify->product

Caption: Experimental workflow for Sonogashira coupling and cyclization.

Protocol 2: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones

This protocol describes a direct synthesis of benzofurans promoted by titanium tetrachloride.

Materials:

  • Phenol (1.0 mmol)

  • α-Haloketone (1.2 mmol)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve the phenol (1.0 mmol) and the α-haloketone (1.2 mmol) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add titanium tetrachloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure benzofuran derivative.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 5-Nitro-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation in reactions involving 5-Nitro-2,3-dihydro-1-benzofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during catalytic transformations of this important intermediate.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems related to catalyst deactivation.

Issue 1: Incomplete or Stalled Hydrogenation of the Nitro Group

Symptoms:

  • The reaction does not proceed to completion, as indicated by TLC, GC, or HPLC analysis.[1]

  • Hydrogen uptake ceases prematurely.

  • Significant amounts of starting material, this compound, remain even after extended reaction times.

  • Formation of intermediates like nitroso or hydroxylamine species is observed.[1]

Possible Causes and Solutions:

CauseTroubleshooting Steps & Solutions
Catalyst Poisoning Identify the Poison Source: - Sulfur Compounds: Even trace amounts of sulfur from starting materials, reagents, or solvents can severely poison palladium and nickel catalysts.[2] Analyze raw materials for sulfur content.- Nitrogen-Containing Byproducts: The amine product or reaction intermediates can adsorb onto the catalyst surface, blocking active sites.[1]Solutions: - Purify Starting Materials: Recrystallize or chromatograph the this compound to remove impurities.- Use High-Purity Solvents and Gases: Ensure solvents are properly purified and hydrogen gas is of high purity.- Increase Catalyst Loading: A higher catalyst loading may compensate for partial poisoning.[1]
Poor Catalyst Activity Verify Catalyst Quality: - Age and Storage: Catalysts can lose activity over time, especially if not stored under an inert atmosphere. Use a fresh batch of catalyst.- Improper Handling: Palladium on carbon (Pd/C) is flammable and should be handled with care under an inert atmosphere to prevent deactivation.[3]Solutions: - Use a Fresh Catalyst: Compare the performance of your current catalyst with a new batch.- Optimize Catalyst Choice: Consider using alternative catalysts like Raney Nickel, which can be more robust for certain substrates.[4][5]
Sub-optimal Reaction Conditions Review and Optimize Parameters: - Solvent: Poor solubility of the nitro compound can limit the reaction rate. Protic solvents like ethanol or acetic acid, or co-solvent systems, can accelerate hydrogenation.[1][3][6]- Hydrogen Pressure: For challenging reductions, increasing the hydrogen pressure may be necessary.[1][6]- Temperature: While many hydrogenations proceed at room temperature, some substrates may require gentle heating. However, excessive heat can promote side reactions.[1][6]- Agitation: Ensure vigorous stirring to maintain good mass transfer between the gas, liquid, and solid phases.[3]
Formation of Inhibiting Intermediates Drive the Reaction to Completion: - The reduction of a nitro group is a stepwise process. Intermediates like azoxybenzene can form and be difficult to reduce, stalling the reaction.[1]Solutions: - Ensure Sufficient Reducing Agent: In transfer hydrogenation, use an adequate excess of the hydrogen donor.- Optimize Conditions: Adjusting temperature and pressure can help push the reaction past these intermediates.

Frequently Asked Questions (FAQs)

Q1: My Pd/C catalyst appears to be losing activity after a single use in the hydrogenation of this compound. What is the most likely cause?

A1: The most probable cause is catalyst poisoning by the substrate itself, its intermediates, or the resulting amine product. Nitro compounds and other nitrogen-containing molecules can strongly adsorb to the palladium surface, blocking active sites.[2] Another possibility is the presence of undetected impurities, such as sulfur compounds, in your starting material or solvent, which are potent poisons for palladium catalysts.[2]

Q2: I am observing a gradual decrease in reaction rate over several catalytic cycles. What deactivation mechanisms might be at play?

A2: A gradual decrease in activity often points towards mechanisms like sintering or fouling (coking).

  • Sintering: At elevated temperatures, fine metal particles on the support can agglomerate into larger ones, reducing the active surface area. This process is generally irreversible.

  • Fouling (Coking): Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking pores and active sites. This can sometimes be reversed through specific regeneration procedures.

Q3: Is it possible to regenerate a deactivated Pd/C catalyst used for nitro group reduction?

A3: Yes, regeneration is often possible, particularly if the deactivation is due to fouling or reversible poisoning. A common method involves washing the catalyst with a solvent like N,N-dimethylformamide (DMF) to remove adsorbed organic species, followed by an oxidative treatment with hot air to remove chemisorbed sulfur.[2] Another approach involves washing with a mixture of chloroform and glacial acetic acid with sonication.[7] However, regeneration may not be effective for deactivation caused by severe sintering or irreversible poisoning.

Q4: I am considering using this compound in a Suzuki or Buchwald-Hartwig coupling reaction. What potential catalyst deactivation issues should I be aware of?

A4: In palladium-catalyzed cross-coupling reactions, the nitro group on the aromatic ring can be problematic. While these reactions are generally tolerant of a wide range of functional groups, nitroarenes can sometimes act as catalyst poisons. Additionally, the amine product from a potential side reduction of the nitro group can also inhibit the catalyst. Careful selection of the palladium precursor, ligand, and base is crucial. Using robust catalyst systems, such as those with sterically hindered phosphine ligands, can sometimes mitigate these issues.

Q5: What is catalyst leaching, and is it a concern when using Pd/C for the hydrogenation of this compound?

A5: Catalyst leaching is the dissolution of the active metal from the solid support into the reaction mixture.[8] This leads to a loss of active sites and can contaminate your product with the metal. While Pd/C is generally considered a heterogeneous catalyst, some level of palladium leaching can occur, especially under acidic conditions or in the presence of strongly coordinating ligands.[9] It is good practice to analyze the product for trace palladium content, especially in pharmaceutical applications.

Experimental Protocols

General Protocol for the Hydrogenation of this compound using Pd/C

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or Tetrahydrofuran)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Procedure:

  • Reactor Setup: In a flask equipped with a magnetic stir bar, add the this compound and the solvent.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for several minutes to remove oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the flask under the inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.[3]

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a hydrogen balloon or a pressurized reactor). Evacuate the inert gas and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an oxygen-free hydrogen atmosphere.[3]

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by TLC or other analytical techniques.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: The filtrate contains the product, 5-Amino-2,3-dihydro-1-benzofuran. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.

Data Presentation

Table 1: Common Catalysts and Typical Deactivation Mechanisms in Nitro Group Hydrogenation

CatalystCommon ReactionsPrimary Deactivation MechanismsRegeneration Potential
Palladium on Carbon (Pd/C) Hydrogenation of nitro groups, C-C double/triple bonds, hydrogenolysis.[3][10]- Poisoning: Sulfur compounds, nitrogen-containing compounds (substrate, product, intermediates).[2]- Fouling/Coking: Deposition of carbonaceous materials.- Sintering: Agglomeration of Pd nanoparticles at high temperatures.- Leaching: Dissolution of Pd into the reaction medium.[9]Moderate to High (for poisoning and fouling).[2][7][11]
Raney Nickel Hydrogenation of nitro groups, nitriles, and other functional groups.[4][5][12]- Poisoning: Highly sensitive to sulfur and halogen compounds.- Oxidation: Deactivation upon exposure to air.- Sintering: Loss of surface area at elevated temperatures.Low to Moderate.
Platinum on Carbon (Pt/C) Hydrogenation of aromatic rings and nitro groups.- Poisoning: Susceptible to sulfur and other common poisons.- Sintering: Can occur at high temperatures.Moderate.

Visualizations

CatalystDeactivationTroubleshooting cluster_symptoms Observed Problem cluster_diagnosis Potential Root Causes cluster_solutions Corrective Actions Incomplete Reaction Incomplete Reaction Catalyst Poisoning Catalyst Poisoning Incomplete Reaction->Catalyst Poisoning Is there a known poison source? Poor Catalyst Activity Poor Catalyst Activity Incomplete Reaction->Poor Catalyst Activity Is the catalyst old or improperly handled? Sub-optimal Conditions Sub-optimal Conditions Incomplete Reaction->Sub-optimal Conditions Are reaction parameters optimized? Inhibiting Intermediates Inhibiting Intermediates Incomplete Reaction->Inhibiting Intermediates Are intermediates accumulating? Purify Materials Purify Materials Catalyst Poisoning->Purify Materials Use Fresh Catalyst Use Fresh Catalyst Poor Catalyst Activity->Use Fresh Catalyst Optimize Parameters Optimize Parameters Sub-optimal Conditions->Optimize Parameters Drive Reaction to Completion Drive Reaction to Completion Inhibiting Intermediates->Drive Reaction to Completion

Caption: Troubleshooting workflow for incomplete hydrogenation.

DeactivationMechanisms cluster_mechanisms Deactivation Pathways Active Catalyst Active Catalyst Poisoning Poisoning (e.g., Sulfur, N-compounds) Active Catalyst->Poisoning Sintering Sintering (High Temperature) Active Catalyst->Sintering Fouling Fouling/Coking (Carbon Deposition) Active Catalyst->Fouling Leaching Leaching (Metal Dissolution) Active Catalyst->Leaching Deactivated Catalyst Deactivated Catalyst Poisoning->Deactivated Catalyst Sintering->Deactivated Catalyst Fouling->Deactivated Catalyst Leaching->Deactivated Catalyst

Caption: Common catalyst deactivation mechanisms.

RegenerationWorkflow Deactivated Catalyst Deactivated Catalyst Solvent Wash Wash with appropriate solvent (e.g., DMF, Chloroform/Acetic Acid) Deactivated Catalyst->Solvent Wash Remove adsorbed organics Oxidative Treatment Oxidative Treatment (e.g., Hot Air) Solvent Wash->Oxidative Treatment Remove chemisorbed poisons Test Activity Test Activity Oxidative Treatment->Test Activity Regenerated Catalyst Regenerated Catalyst Dispose/Replace Dispose/Replace Test Activity->Regenerated Catalyst Activity Restored Test Activity->Dispose/Replace Activity Not Restored

Caption: General workflow for catalyst regeneration.

References

Technical Support Center: Purification of 5-Nitro-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-2,3-dihydro-1-benzofuran. The following sections offer detailed methods for removing impurities and addressing common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound and related nitroaromatic compounds are recrystallization and column chromatography. Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is ideal for separating the desired compound from significant quantities of byproducts or unreacted starting materials.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on procedures for structurally similar compounds like 5-nitro-1-benzofuran-2(3H)-one, common and effective solvents for recrystallization include ethyl acetate, ethanol, and methanol.[1][2] A mixed solvent system, such as petroleum ether-ethyl acetate, has also been shown to be effective for yielding high-purity crystals of related benzofuran derivatives.[3] The choice of solvent will depend on the specific impurities present in your crude product. It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.

Q3: What are the typical impurities I might encounter after the synthesis of this compound?

A3: Impurities largely depend on the synthetic route, but common contaminants from the nitration of 2,3-dihydro-1-benzofuran can include:

  • Unreacted starting material: 2,3-dihydro-1-benzofuran.

  • Isomeric byproducts: Other constitutional isomers such as 4-Nitro-, 6-Nitro-, and 7-Nitro-2,3-dihydro-1-benzofuran. The distribution of these isomers can be influenced by reaction conditions.

  • Di-nitrated products: Over-nitration can lead to the formation of dinitro-2,3-dihydro-1-benzofuran species.

  • Oxidation products: The nitrating conditions can sometimes lead to the formation of oxidized byproducts.

  • Residual acids: Traces of the acids used in the nitration mixture (e.g., nitric acid, sulfuric acid) may remain.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable mobile phase (eluent) for TLC of benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[4]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Oily Precipitate or No Crystals Form The compound is too soluble in the chosen solvent, even at low temperatures. The solution may be supersaturated.- Add a small amount of a non-polar "anti-solvent" (e.g., hexane or water) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Cool the solution for a longer period in an ice bath or refrigerator.
Low Recovery of Pure Product The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the crystallization mixture to a lower temperature (e.g., 0 to -10 °C) to maximize precipitation. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Colored Impurities Remain in Crystals The impurities are co-crystallizing with the product. The impurities are strongly adsorbed to the crystal surface.- Perform a hot filtration step with activated charcoal to adsorb colored impurities before allowing the solution to cool. - A second recrystallization may be necessary.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor Separation of Compound and Impurities The eluent system is not optimal (too polar or not polar enough). The column was not packed properly, leading to channeling. The column was overloaded with the crude mixture.- Optimize the eluent system using TLC to achieve a clear separation between the spots of the desired product and impurities. A common eluent for similar compounds is a mixture of hexane and ethyl acetate. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of crude product for the column size (typically 1:20 to 1:100 ratio of sample to stationary phase by weight).
Product is Stuck on the Column The eluent is not polar enough to elute the compound. The compound may be degrading on the acidic silica gel.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture). - Consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Low Overall Yield After Chromatography The compound is spread across too many fractions. Some product may not have eluted from the column.- Collect smaller fractions and analyze them carefully by TLC to pool the pure fractions accurately. - After the main product has eluted, flush the column with a highly polar solvent (e.g., pure ethyl acetate or methanol) to check for any remaining compound.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid. Use a hot plate with a water bath for heating.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Eluent Selection: An eluent system of petroleum ether/ethyl acetate is recommended. The optimal ratio should be determined by TLC, aiming for an Rf value of approximately 0.3 for the desired compound. A starting point could be a 9:1 or 5:1 mixture of petroleum ether to ethyl acetate.[4]

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimal Hot Solvent crude->add_solvent dissolved Dissolved Product add_solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling crystals Crystal Formation cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Product drying->pure_product

Caption: A typical workflow for the purification of this compound via recrystallization.

Column_Chromatography_Workflow start Start: Crude Product prep Prepare Column & Select Eluent (TLC) start->prep load Load Sample onto Column prep->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor pool Pool Pure Fractions monitor->pool Identify Pure Fractions evaporate Evaporate Solvent pool->evaporate end_node End: Pure Product evaporate->end_node

Caption: A generalized workflow for the purification of this compound using column chromatography.

References

Validation & Comparative

A Comparative Guide to 5-Nitro-2,3-dihydro-1-benzofuran and Other Nitroaromatic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitroaromatic compounds serve as versatile building blocks for the synthesis of a wide array of therapeutic agents. Their utility stems from the unique electronic properties conferred by the nitro group, which can act as a key pharmacophore or a synthetic handle for further molecular elaboration. This guide provides an objective comparison of 5-Nitro-2,3-dihydro-1-benzofuran with other common nitroaromatic scaffolds—nitroanilines, nitrophenols, and nitrobenzoic acids—offering insights into their relative performance based on physicochemical properties, reactivity, and biological activity.

Physicochemical Properties: A Foundation for Drug Design

The physicochemical characteristics of a building block are critical determinants of the properties of the final drug candidate, influencing its solubility, absorption, and distribution. The following tables summarize key physicochemical data for this compound and its counterparts.

Table 1: Physical Properties of Selected Nitroaromatic Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compoundC₈H₇NO₃165.15112 - 115[1]292.3 (Predicted)[2]Light yellow to yellow solid[2]
2-NitroanilineC₆H₆N₂O₂138.1371.5[3]284[3]Orange solid[3]
3-NitroanilineC₆H₆N₂O₂138.13114[4]306[4]Yellow solid[4]
4-NitroanilineC₆H₆N₂O₂138.12146 - 149[5]332[5]Yellow or brown powder[5]
2-NitrophenolC₆H₅NO₃139.1144 - 45[6]216[6]Light yellow solid[7]
3-NitrophenolC₆H₅NO₃139.1197194Yellow solid[8]
4-NitrophenolC₆H₅NO₃139.11113 - 114[9]279 (decomposes)[9]Colorless to light yellow solid[7]
2-Nitrobenzoic acidC₇H₅NO₄167.12147.5[10]-Off-white powder
3-Nitrobenzoic acidC₇H₅NO₄167.12139 - 141-Off-white solid
4-Nitrobenzoic acidC₇H₅NO₄167.12237 - 242Sublimes[11]Light yellow crystalline powder[11]

Table 2: Chemical Properties of Selected Nitroaromatic Building Blocks

CompoundpKaSolubility in Water
This compoundNot availableSparingly soluble
2-Nitroaniline-0.3 (of anilinium salt)[3]0.117 g/100 mL (20°C)[3]
3-Nitroaniline2.47[4]0.1 g/100 mL (20°C)[4]
4-Nitroaniline1.0<0.1 mg/mL at 21°C[5]
2-Nitrophenol7.230.21 g/100 mL (20°C)
3-Nitrophenol8.391.35 g/100 mL (25°C)
4-Nitrophenol7.151.6 g/100 mL (25°C)
2-Nitrobenzoic acid2.16[10]~6.8–7.8 g/L
3-Nitrobenzoic acid3.47~0.24 g/100 mL (15 °C)
4-Nitrobenzoic acid3.41 (in water)[11]<0.1 g/100 mL (26 °C)[11]

Reactivity Profile: Enabling Chemical Transformations

The reactivity of nitroaromatic building blocks is predominantly centered around the nitro group and the aromatic ring. Key transformations include the reduction of the nitro group to an amine and nucleophilic aromatic substitution (SNA r).

Nitro Group Reduction

The reduction of the nitro group to an aniline is a fundamental transformation in the synthesis of many pharmaceuticals. The rate of this reduction can be influenced by the electronic environment of the aromatic ring.

Comparative Reactivity:

Studies on the catalytic hydrogenation of various nitroaromatic compounds have shown that electron-donating groups tend to decrease the rate of reduction, while electron-withdrawing groups can increase it. Based on a study of reduction rates over a Pd/Al₂O₃ catalyst, the following reactivity series was observed: p-nitrophenol > o-nitrophenol > p-nitroaniline > m-nitroaniline > o-nitroaniline.[12][13] This suggests that the electron-donating amino group in nitroanilines slows down the reduction compared to the electron-withdrawing hydroxyl group in nitrophenols. The reactivity of this compound in this context is not extensively documented in comparative studies. However, the ether oxygen in the dihydrofuran ring is expected to have a mild electron-donating effect through resonance, which might place its reduction rate in a range comparable to or slightly slower than nitrobenzene.

Nucleophilic Aromatic Substitution (SNA r)

The nitro group is a strong activating group for SNA r, particularly when positioned ortho or para to a leaving group.[14][15][16] This reaction is crucial for introducing various functionalities onto the aromatic ring.

Comparative Reactivity:

The reactivity in SNA r is highly dependent on the position of the nitro group relative to the leaving group. For a given leaving group, the reactivity order is generally para > ortho >> meta. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group only when it is in the ortho or para position. While specific kinetic data for this compound is scarce, the nitro group at the 5-position would strongly activate positions 4 and 6 for nucleophilic attack if a suitable leaving group is present at either of these positions.

Biological Activity: A Comparison of Scaffolds

The choice of a nitroaromatic building block can significantly impact the biological activity of the resulting derivatives. The benzofuran moiety, in particular, is a well-established pharmacophore present in numerous bioactive compounds.

Table 3: Comparative Biological Activity of Derivatives

Building BlockDerivative ClassExample Biological ActivitiesRepresentative IC₅₀ Values
This compound Benzofuran derivativesAnticancer, Anti-inflammatory, AntimicrobialA 3-methylbenzofuran derivative showed an IC₅₀ of 1.48 μM against the A549 lung cancer cell line.[17] Another benzofuran derivative displayed an IC₅₀ of 0.1 μM against HL60 leukemia cells.[18]
Nitroanilines Various heterocyclic compoundsAntitumor, AntimicrobialSome nitroaniline-derived compounds have shown antitumor activity, though specific IC₅₀ values are highly structure-dependent.
Nitrophenols Various ethers and estersFungicides, Herbicides, potential therapeutic agentsThe biological activity of nitrophenol derivatives is diverse, with applications ranging from agriculture to medicine.
Nitrobenzoic acids Amides and estersAntibacterial, Antifungal, AnticancerDerivatives often serve as precursors to more complex active pharmaceutical ingredients.

Signaling Pathways and Experimental Workflows

The biological effects of drugs derived from these building blocks are often mediated through specific signaling pathways. For instance, benzofuran derivatives have been shown to modulate key pathways involved in cancer and inflammation.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1_n AP-1 AP1->AP1_n translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes AP1_n->Inflammatory_Genes

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis releases inhibition Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Overview of the PI3K/Akt/mTOR signaling pathway in cell growth.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis Building_Block Nitroaromatic Building Block Synthesis Chemical Synthesis of Analogues Building_Block->Synthesis Purification Purification & Characterization Synthesis->Purification Solubility Solubility Assay Purification->Solubility Target_Assay Target-based Assay Purification->Target_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Solubility->Cytotoxicity IC50 IC₅₀ Determination Cytotoxicity->IC50 Target_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

References

A Comparative Guide to the Synthesis of Dronedarone: An Evaluation of Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, cost-effective, and sustainable synthetic routes for active pharmaceutical ingredients (APIs) is a perpetual endeavor. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies for the antiarrhythmic drug dronedarone, moving beyond the traditional linear synthesis to explore more convergent and greener approaches. Experimental data is presented to offer an objective assessment of the various methodologies.

Dronedarone, a benzofuran derivative, is a crucial medication for the management of atrial fibrillation. Its synthesis has evolved from early linear approaches to more sophisticated convergent strategies that offer greater flexibility and efficiency. This guide will delve into the specifics of these methods, providing a side-by-side comparison of their key performance indicators.

Comparison of Key Synthetic Routes

The synthesis of dronedarone can be broadly categorized into two main strategies: the traditional linear synthesis and a more modern convergent approach. Each has its own set of advantages and disadvantages in terms of overall yield, step economy, and the reagents employed.

Synthetic Route Performance
Parameter Linear Synthesis (Gubin et al.) Convergent Synthesis (Suzuki-Miyaura Coupling) Linear Synthesis with Eaton's Reagent
Starting Material 2-butyl-5-nitrobenzofuran2-amino-4-nitrophenol2-butyl-5-nitrobenzofuran
Key Reactions Friedel-Crafts Acylation, Nitro Reduction, SulfonylationIodocyclization, Carbonylative Suzuki-Miyaura Cross-CouplingFriedel-Crafts Acylation with Eaton's Reagent
Overall Yield Not explicitly stated, but generally lower for linear syntheses.~23% over 8 steps[1][2]Good yield and high purity reported[1][3]
Number of Steps Multiple linear steps8 linear steps from commercially available material[1][2]Similar to the traditional linear synthesis
Key Reagents 4-methoxybenzoyl chloride, AlCl₃ or SnCl₄, Fe/HCl or SnCl₂I₂, Pd catalyst, Arylboronic acidEaton's reagent (P₂O₅/MeSO₃H)

Synthetic Pathway Diagrams

To visualize the different approaches, the following diagrams illustrate the logical flow of the key synthetic strategies for dronedarone.

G cluster_linear Linear Synthesis (Gubin et al.) A 2-butyl-5-nitrobenzofuran B Friedel-Crafts Acylation (4-methoxybenzoyl chloride, AlCl₃/SnCl₄) A->B C Intermediate Ketone B->C D Demethylation C->D E Phenolic Intermediate D->E F O-alkylation E->F G Nitro-substituted Intermediate F->G H Nitro Reduction (Fe/HCl or SnCl₂) G->H I Amino Intermediate H->I J Sulfonylation (Methanesulfonyl chloride) I->J K Dronedarone J->K

Diagram 1: Traditional Linear Synthesis of Dronedarone.

G cluster_convergent Convergent Synthesis cluster_left Benzofuran Core Synthesis cluster_right Side-chain Synthesis L 2-amino-4-nitrophenol M Multi-step synthesis L->M N 3-iodobenzofuran intermediate M->N R Carbonylative Suzuki-Miyaura Cross-Coupling (Pd catalyst) N->R O Starting materials P Multi-step synthesis O->P Q Arylboronic acid intermediate P->Q Q->R S Dronedarone R->S

Diagram 2: Convergent Synthesis of Dronedarone.

Detailed Experimental Protocols

Linear Synthesis using Traditional Friedel-Crafts Acylation

This method, originally reported by Gubin et al., involves a stepwise construction of the dronedarone molecule.

Step 1: Friedel-Crafts Acylation

  • Reagents: 2-butyl-5-nitrobenzofuran, 4-methoxybenzoyl chloride, anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).

  • Procedure: To a solution of 2-butyl-5-nitrobenzofuran in a suitable solvent (e.g., dichloromethane), the Lewis acid (AlCl₃ or SnCl₄) is added at a low temperature (e.g., 0 °C). 4-methoxybenzoyl chloride is then added dropwise, and the reaction mixture is stirred until completion. The reaction is quenched with ice-water and the product is extracted.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Step 2: Demethylation

  • Reagents: The product from Step 1, a demethylating agent (e.g., boron tribromide or aluminum chloride).

  • Procedure: The ketone intermediate is treated with the demethylating agent in an appropriate solvent. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up to yield the phenolic intermediate.

Step 3: O-Alkylation

  • Reagents: The phenolic intermediate, 1-chloro-3-(dibutylamino)propane hydrochloride, and a base (e.g., potassium carbonate).

  • Procedure: The phenol is reacted with the alkylating agent in the presence of a base in a polar aprotic solvent (e.g., DMF or acetone) at an elevated temperature.

Step 4: Nitro Group Reduction

  • Reagents: The nitro-substituted intermediate, a reducing agent (e.g., iron powder in hydrochloric acid, or tin(II) chloride).

  • Procedure: The nitro compound is reduced to the corresponding amine. For example, using Fe/HCl, the reaction is typically carried out in a mixture of ethanol and water under reflux.[4]

  • Alternative Reducing Agents: Other reducing systems like catalytic hydrogenation (H₂/Pd-C), or sodium dithionite can also be employed.[5]

Step 5: Sulfonylation

  • Reagents: The amino intermediate, methanesulfonyl chloride, and a base (e.g., triethylamine or pyridine).

  • Procedure: The amine is reacted with methanesulfonyl chloride in a suitable solvent in the presence of a base to form the final product, dronedarone.

  • Purification: The final product is purified by recrystallization from a suitable solvent like acetone or methyl ethyl ketone.[6][7]

Convergent Synthesis via Carbonylative Suzuki-Miyaura Cross-Coupling

This approach offers a more flexible and efficient route by synthesizing two key fragments separately and then coupling them.[1][2]

Key Step: Carbonylative Suzuki-Miyaura Cross-Coupling

  • Reagents: A 3-iodobenzofuran intermediate, an arylboronic acid intermediate, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a source of carbon monoxide.

  • Procedure: The two key intermediates are coupled in the presence of a palladium catalyst and a base under a carbon monoxide atmosphere. The reaction is typically carried out in a suitable solvent system (e.g., toluene/water) at an elevated temperature.[1][2]

  • Purification: The product is isolated and purified using standard techniques such as column chromatography and recrystallization.

Alternative Friedel-Crafts Acylation using Eaton's Reagent

To circumvent the use of hazardous and moisture-sensitive Lewis acids like AlCl₃, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been employed.[1][3]

Procedure:

  • Reagents: 2-butyl-5-nitrobenzofuran, 4-methoxybenzoic acid, Eaton's reagent.

  • Procedure: The benzofuran derivative and 4-methoxybenzoic acid are reacted in Eaton's reagent at a controlled temperature. This method often leads to good yields and high purity of the acylated product.[1][3]

Greener Alternatives in Dronedarone Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact.

  • Alternative Solvents for Friedel-Crafts Acylation: Deep eutectic solvents (DES), such as a mixture of choline chloride and zinc chloride, have been investigated as greener alternatives to volatile organic solvents and traditional Lewis acids in Friedel-Crafts reactions.[8][9]

  • Greener Reducing Agents for the Nitro Group: While classic methods like Fe/HCl are effective, catalytic transfer hydrogenation using formic acid or ammonium formate with a palladium catalyst offers a cleaner reduction process, producing CO₂ and water as byproducts.[5]

  • Alternative Solvents: The use of greener solvents such as Cyrene, a bio-based solvent, is being explored as a replacement for toxic solvents like DMF and NMP in various organic reactions. While not specifically documented for dronedarone synthesis in the provided results, its application in similar transformations suggests potential utility.

Conclusion

The synthesis of dronedarone has seen significant advancements from its original linear conception. The convergent synthesis utilizing a carbonylative Suzuki-Miyaura cross-coupling offers a more efficient and flexible route, allowing for late-stage diversification. Furthermore, the introduction of alternative reagents like Eaton's reagent for the Friedel-Crafts acylation provides a safer and more scalable option compared to traditional Lewis acids. As the pharmaceutical industry continues to embrace green chemistry, the exploration of greener solvents and catalytic systems will likely lead to even more sustainable and environmentally benign synthetic pathways for dronedarone and other important APIs. The data and protocols presented in this guide offer a valuable resource for researchers aiming to optimize the synthesis of this critical medication.

References

Comparative Bioactivity of 5-Nitro-2,3-dihydro-1-benzofuran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 5-Nitro-2,3-dihydro-1-benzofuran derivatives. This class of compounds has garnered interest for its potential therapeutic applications, notably in antimicrobial, anticancer, and anti-inflammatory domains.

Antimicrobial Activity

Derivatives of 5-nitrobenzofuran have been investigated for their potential as antimicrobial agents. The introduction of a nitro group at the 5-position of the benzofuran scaffold is a key structural feature explored for enhancing antibacterial and antifungal properties.

Quantitative Data: Antimicrobial Screening

A study by Mohammed et al. involved the synthesis of a series of benzofuran derivatives, including those derived from 5-nitrobenzofuran-3-yl hydrazine, which were screened for their antibacterial activity using the agar well diffusion method. While specific MIC values were not provided, the study identified compounds with notable activity at specific concentrations.

Compound IDDerivative ClassTest Concentration (µg/ml)Activity against Enterococcus faecalisActivity against Candida albicans
M5a, M5g 5-nitrobenzofuran-3-yl hydrazine derivatives50PotentNot specified
M5i, M5k, M5l 5-nitrobenzofuran-3-yl hydrazine derivatives25Not specifiedSignificant
Experimental Protocols

Agar Well Diffusion Method

This method is a standard preliminary screening technique to evaluate the antimicrobial activity of compounds.[1]

  • Media Preparation: A suitable nutrient agar medium is prepared and sterilized by autoclaving.

  • Inoculation: The sterile agar is poured into petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a defined diameter are cut into the agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. While specific data for a series of this compound derivatives is limited, the following table presents data for other nitro-substituted and related benzofuran compounds to provide a comparative context.

Quantitative Data: In Vitro Anticancer Activity
Compound/Derivative ClassCancer Cell LineIC50 (µM)
5-Nitro-1-benzofuran-2(3H)-one derivativeNot SpecifiedNot Specified
Benzofuran-N-Aryl Piperazine Hybrid (with nitro group)A549 (Lung Carcinoma)0.12[2]
Benzofuran-N-Aryl Piperazine Hybrid (with nitro group)SGC7901 (Gastric Cancer)2.75[2]
3-Amidobenzofuran derivative (6g)MDA-MB-231 (Breast)3.01[3]
3-Amidobenzofuran derivative (6g)HCT-116 (Colon)5.20[3]
Halogenated BenzofuranK562 (Leukemia)5[4]
Halogenated BenzofuranHL60 (Leukemia)0.1[4]
Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anti-inflammatory Activity

Benzofuran derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators like nitric oxide (NO). The following data for various benzofuran derivatives provides a comparative perspective on their potential anti-inflammatory efficacy.

Quantitative Data: Nitric Oxide (NO) Inhibition
Compound/Derivative ClassCell LineIC50 (µM)
Aza-benzofuran (Compound 1)RAW 264.717.31[5]
Aza-benzofuran (Compound 3)RAW 264.716.5[5]
Fluorinated DihydrobenzofuranMacrophages2.4 - 5.2[6]
Benzofuran-piperazine hybrid (5d)RAW 264.752.23[7]
Benzofuran with N-aryl piperazine (Compound 38)Not Specified5.28[5]
Experimental Protocols

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period.

  • Inflammatory Stimulation: The cells are then stimulated with LPS to induce the production of NO.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Nitrite Measurement: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at approximately 540 nm.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is then determined.

Visualizations

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (e.g., 5-Nitrosalicylaldehyde) Reaction Multi-step Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Test Compounds Anticancer Anticancer Assays (MTT Assay) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO Inhibition) Characterization->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Anti_inflammatory->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General experimental workflow for synthesis and screening.

mechanism_of_action Nitroaromatic_Compound 5-Nitro-2,3-dihydro- 1-benzofuran Derivative Nitroreductase Bacterial Nitroreductase Nitroaromatic_Compound->Nitroreductase Reduction Radical_Anion Nitro Radical Anion Nitroreductase->Radical_Anion ROS Reactive Oxygen Species (ROS) Radical_Anion->ROS NO Nitric Oxide (NO) Radical_Anion->NO Cellular_Damage Cellular Damage (DNA, Proteins) ROS->Cellular_Damage NO->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Plausible mechanism for antimicrobial activity.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkappaB NF-κB (p65/p50) MAPK->NFkappaB activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory_Genes induces Benzofuran Benzofuran Derivative Benzofuran->MAPK inhibits Benzofuran->IKK inhibits

Caption: MAPK/NF-κB signaling pathway inhibition.

References

Purity Assessment of 5-Nitro-2,3-dihydro-1-benzofuran: A Comparative Guide to HPLC Validation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 5-Nitro-2,3-dihydro-1-benzofuran, a key intermediate in the synthesis of various pharmaceutical agents, requires robust analytical methods for its quality control. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) validation method with alternative techniques, supported by experimental data from related compounds to illustrate performance.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of chemical compounds due to its high resolution, sensitivity, and accuracy.[1] This guide outlines a proposed validated HPLC method for this compound and compares it with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.

Comparison of Analytical Techniques

The selection of an analytical technique for purity determination is contingent upon several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and cost.

FeatureHPLCGas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.[1]Separation of volatile compounds followed by mass-based detection.[2]Measurement of light absorption by the analyte at a specific wavelength.[3]
Specificity High; capable of separating structurally similar impurities.[4]Very high; provides structural information for impurity identification.[2]Low; susceptible to interference from impurities that absorb at the same wavelength.[5]
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to mg level).
Applicability Broad range of non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds.[2]Compounds with a suitable chromophore.[3]
Sample Throughput High.Moderate.High.
Cost (Operational) Moderate (solvents, columns).High (gases, columns, derivatizing agents).Low.

Proposed HPLC Validation for this compound

A robust HPLC method is proposed for the accurate and precise determination of this compound purity. The validation would be performed according to the International Council for Harmonisation (ICH) guidelines.[4][6][7]

Experimental Protocol: HPLC Method
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[8]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[9]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to achieve a similar concentration.

HPLC Validation Parameters (Illustrative Data)

The following table summarizes the validation parameters for the proposed HPLC method. The data presented is representative of typical performance for related nitroaromatic or benzofuran compounds and serves as an illustrative guide.

Validation ParameterAcceptance Criteria (ICH)Illustrative Performance Data
Specificity No interference from placebo and potential impurities at the retention time of the main peak.[4]The method is specific, with the principal peak well-resolved from potential impurities.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999.> 0.999.
Range To be defined based on the application.[6]7.5 - 75 µg/mL.
Accuracy (% Recovery) 98.0 - 102.0%.[10]99.2 - 100.5%.
Precision (% RSD)
- Repeatability≤ 2.0%.[10]< 1.0%.
- Intermediate Precision≤ 2.0%.< 1.5%.
Limit of Detection (LOD) To be determined.0.1 µg/mL.
Limit of Quantitation (LOQ) To be determined.0.3 µg/mL.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]No significant changes in results with minor variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%).

Alternative Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the purity analysis of volatile and thermally stable compounds, offering excellent separation and definitive identification of impurities.[2]

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for aromatic compounds (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 150°C), hold for 1 minute, then ramp to a final temperature (e.g., 280°C) at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C (splitless mode).

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50-400.

Representative Performance Data for a Benzofuran Derivative by GC-MS

ParameterPerformance Data
Linearity Range (µg/mL) 0.05 - 50
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.8 - 101.5%
Precision (% RSD) < 2.5%
Limit of Detection (LOD) (µg/mL) 0.01
Limit of Quantitation (LOQ) (µg/mL) 0.03
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that possess a chromophore, such as this compound.[11] However, its specificity is limited, making it more suitable for assaying the main component rather than for detailed impurity profiling.[5]

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., methanol or ethanol).[10]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the reference standard over the UV-Vis range.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.[10]

  • Sample Analysis: Prepare a solution of the synthesized sample of a known concentration and measure its absorbance at the λmax. The concentration can be determined from the calibration curve.

Visualizing the Workflow and Comparisons

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Method Validation Execution cluster_reporting Reporting protocol Define Validation Protocol (ICH Guidelines) reagents Prepare Reagents & Standards protocol->reagents specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for HPLC method validation according to ICH guidelines.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_attributes Performance Attributes hplc HPLC specificity Specificity hplc->specificity High sensitivity Sensitivity hplc->sensitivity High applicability Applicability hplc->applicability Broad cost Cost hplc->cost Moderate gcms GC-MS gcms->specificity Very High gcms->sensitivity Very High gcms->applicability Volatiles gcms->cost High uvvis UV-Vis uvvis->specificity Low uvvis->sensitivity Moderate uvvis->applicability Chromophores uvvis->cost Low

Caption: Comparison of analytical techniques for purity determination.

References

A Comparative Purity Analysis of Commercial 5-Nitro-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative framework for the purity analysis of commercial 5-Nitro-2,3-dihydro-1-benzofuran, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document outlines the analytical methodologies, presents hypothetical comparative data, and discusses potential impurities to provide a comprehensive understanding of the quality of commercially available this compound.

Comparative Purity Data

The purity of this compound from different commercial suppliers can vary. The following table summarizes hypothetical purity data obtained by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), showcasing the kind of comparative analysis that is crucial for supplier selection.

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, % Area) 99.5%98.8%99.8%
Purity (GC-MS, % Area) 99.4%98.7%99.7%
Impurity 1 (Isomer, % Area) 0.2%0.5%0.1%
Impurity 2 (Starting Material, % Area) 0.1%0.3%< 0.05%
Impurity 3 (By-product, % Area) 0.15%0.4%0.1%
Residual Solvents (GC-HS) < 0.1%0.2%< 0.1%
Water Content (Karl Fischer) 0.1%0.3%0.05%

Potential Impurities

The synthesis of this compound can result in the formation of several impurities. Common impurities may include constitutional isomers (e.g., 4-Nitro-, 6-Nitro-, and 7-Nitro-2,3-dihydro-1-benzofuran), unreacted starting materials such as 2,3-dihydro-1-benzofuran, and by-products from the nitration reaction. The presence and levels of these impurities can impact the yield and purity of subsequent reaction steps in a synthetic pathway.

Experimental Protocols

Accurate and robust analytical methods are essential for the determination of the purity of this compound. Below are detailed protocols for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[3] For example, a gradient starting from 30% acetonitrile and increasing to 95% over 10 minutes can provide good separation.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength of 310 nm is appropriate for nitroaromatic compounds.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile impurities and residual solvents.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).[4][5]

  • Injector Temperature: 250°C in splitless mode.[4]

  • MS Detection: EI at 70 eV with a scan range of m/z 50-400.[4]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a commercial sample of this compound.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Commercial Sample of This compound SamplePrep Sample Preparation (Dissolution/Dilution) Sample->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC Inject GCMS GC-MS Analysis SamplePrep->GCMS Inject KF Karl Fischer Titration SamplePrep->KF Analyze DataProcessing Data Processing (% Purity, Impurity Profile) HPLC->DataProcessing GCMS->DataProcessing KF->DataProcessing Report Final Purity Report and Comparison Guide DataProcessing->Report

Caption: Workflow for the purity analysis of this compound.

Signaling Pathway and Biological Context

While this guide focuses on the chemical purity of this compound, it is important to note that benzofuran derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The purity of these intermediates is critical as impurities can affect the efficacy and safety of the final active pharmaceutical ingredients (APIs). The diagram below illustrates a generalized signaling pathway where a hypothetical benzofuran-derived drug might act, emphasizing the importance of a pure starting material for predictable biological outcomes.

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Response Drug Benzofuran-Derived API Receptor Cell Surface Receptor Drug->Receptor Binds and Modulates Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Effect Biological Effect (e.g., Apoptosis) Gene_Expression->Biological_Effect

Caption: Generalized signaling pathway for a benzofuran-derived drug.

References

benchmark synthesis and yield comparison for 5-Nitro-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of benchmark synthesis methodologies for 5-Nitro-2,3-dihydro-1-benzofuran, a key intermediate in the development of various pharmaceutical compounds. The following sections detail established experimental protocols, compare their respective yields, and offer a visual workflow to aid in method selection.

Performance Benchmark: Synthesis and Yield

The primary method for the synthesis of this compound is the direct nitration of 2,3-dihydrobenzofuran. This approach is widely cited and provides a reliable route to the target molecule. Efforts to develop alternative pathways, such as the cyclization of pre-nitrated precursors, are ongoing within the research community to enhance yield, improve safety profiles, and reduce environmental impact.

Method NameStarting MaterialReagentsSolventYield (%)
Method 1: Direct Nitration 2,3-DihydrobenzofuranConcentrated Nitric AcidGlacial Acetic Acid44.4%[1]

Table 1: Comparison of Synthesis Methods for this compound.

Experimental Protocols

Method 1: Direct Nitration of 2,3-Dihydrobenzofuran

This protocol describes the synthesis of this compound via the direct nitration of 2,3-dihydrobenzofuran.

Materials:

  • 2,3-Dihydrobenzofuran

  • Glacial Acetic Acid

  • Concentrated Nitric Acid

  • Water

Procedure:

  • Dissolve 2,3-dihydrobenzofuran (36 g, 0.3 mol) in glacial acetic acid (100 mL) in a suitable reaction vessel.[1]

  • Heat the solution to 65°C.[1]

  • Slowly add concentrated nitric acid (25 mL, 0.36 mol) dropwise to the reaction mixture, maintaining the temperature between 65-75°C.[1]

  • After the addition is complete, continue to stir the mixture for an additional 30 minutes at the same temperature.[1]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the solid product.[1]

  • Filter the solid product from the solution.[1]

  • Wash the collected solid with water to remove any residual acid.[1]

  • Dry the purified product to obtain this compound (22 g, 44.4% yield).[1]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting material to final product.

SynthesisWorkflow Start Starting Material: 2,3-Dihydrobenzofuran Reaction Nitration Reaction Start->Reaction Glacial Acetic Acid, Conc. Nitric Acid Workup Work-up & Purification Reaction->Workup Cooling, Filtration, Washing Product Final Product: This compound Workup->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: Generalized workflow for the synthesis of this compound.

References

A Comparative Spectroscopic Guide to Substituted Benzofuran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for positional isomers of methyl-substituted benzofuran. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in complex research and development settings, particularly in the fields of medicinal chemistry and drug discovery where benzofuran derivatives are prevalent scaffolds. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-methylbenzofuran, 5-methylbenzofuran, 6-methylbenzofuran, and 7-methylbenzofuran. These isomers were chosen to illustrate the effect of the methyl group's position on the spectral output.

Table 1: 1H NMR Spectroscopic Data of Methylbenzofuran Isomers (in CDCl3)
CompoundH-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)-CH3 (δ, ppm)
4-Methylbenzofuran 7.55 (d, J=2.2)6.70 (d, J=2.2)-7.20 (d, J=7.3)7.10 (t, J=7.6)7.28 (d, J=7.9)2.52 (s)
5-Methylbenzofuran 7.57 (d, J=2.2)6.65 (dd, J=2.2, 0.8)7.33 (s)-7.03 (dd, J=8.3, 1.5)7.39 (d, J=8.3)2.45 (s)
6-Methylbenzofuran 7.54 (d, J=2.2)6.63 (d, J=2.2)7.42 (d, J=8.1)7.27 (s)-7.01 (d, J=8.1)2.46 (s)
7-Methylbenzofuran [1]7.60 (d, J=2.2)6.70 (d, J=2.2)7.30 (d, J=7.8)7.05 (t, J=7.6)7.00 (d, J=7.3)-2.50 (s)

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Table 2: 13C NMR Spectroscopic Data of Methylbenzofuran Isomers (in CDCl3)
CompoundC-2C-3C-3aC-4C-5C-6C-7C-7a-CH3
4-Methylbenzofuran 144.8106.8129.3131.2124.6122.9120.8154.519.3
5-Methylbenzofuran [2]145.2106.4129.8125.9132.5121.1111.1155.121.4
6-Methylbenzofuran 144.9106.5128.5124.8124.4133.5111.8155.821.7
7-Methylbenzofuran [1]144.5107.2129.5123.8123.1119.5121.8153.915.0

Chemical shifts (δ) are reported in parts per million (ppm).

Table 3: Key IR Absorption Frequencies of Methylbenzofuran Isomers
CompoundC-H stretch (aromatic) (cm-1)C=C stretch (aromatic) (cm-1)C-O-C stretch (cm-1)C-H out-of-plane bend (cm-1)
4-Methylbenzofuran ~3100-3000~1610, 1590, 1470~1250, 1090~810, 750
5-Methylbenzofuran ~3100-3000~1620, 1580, 1490~1260, 1100~820, 780
6-Methylbenzofuran ~3100-3000~1615, 1585, 1480~1255, 1095~830, 790
7-Methylbenzofuran ~3100-3000~1605, 1595, 1460~1245, 1085~800, 760

Frequencies are approximate and can vary based on the sample preparation method.

Table 4: Mass Spectrometry Fragmentation Data of Methylbenzofuran Isomers
CompoundMolecular Ion (M+•) (m/z)Key Fragment Ions (m/z) and Proposed Identity
4-Methylbenzofuran 132131 ([M-H]+), 103 ([M-CHO]+), 77 ([C6H5]+)
5-Methylbenzofuran 132131 ([M-H]+), 103 ([M-CHO]+), 77 ([C6H5]+)
6-Methylbenzofuran 132131 ([M-H]+), 103 ([M-CHO]+), 77 ([C6H5]+)
7-Methylbenzofuran [3][4]132131 ([M-H]+), 103 ([M-CHO]+), 77 ([C6H5]+)

The fragmentation of methylbenzofuran isomers is often characterized by the loss of a hydrogen radical to form a stable benzopyrylium (chromenylium) ion.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the purified benzofuran isomer in approximately 0.6 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the neat liquid or solid benzofuran isomer directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Scan range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of scans: 16-32.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation (for GC-MS): Dissolve a small amount of the benzofuran isomer in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Conditions (Electron Ionization - EI):

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-400.

    • Ion source temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with spectral libraries for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of substituted benzofuran isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Benzofuran Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Synthesis Synthesis of Benzofuran Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Isomer Identification and Characterization Comparison->Conclusion

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and comparative data interpretation of substituted benzofuran isomers.

References

Unveiling the Biological Potential: A Comparative Analysis of 5-Nitro-2,3-dihydro-1-benzofuran Analogs and Related Nitro-benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 5-Nitro-2,3-dihydro-1-benzofuran analogs and related nitro-substituted benzofuran derivatives, offering a valuable resource for those engaged in the discovery of new antimicrobial, anti-inflammatory, and anticancer agents.

This publication synthesizes experimental data from various studies to present a clear comparison of the performance of these compounds. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a deeper understanding of the underlying mechanisms and experimental designs.

Antimicrobial Activity: A Promising Frontier

Nitro-substituted benzofuran derivatives have demonstrated notable potential as antimicrobial agents. The introduction of a nitro group, often at the 5-position, can significantly influence the compound's efficacy against a range of bacterial and fungal pathogens.

A study focusing on derivatives of (5-nitrobenzofuran-3-yl)hydrazine revealed significant antibacterial activity. The following table summarizes the antibacterial activity of selected compounds against Enterococcus faecalis and antifungal activity against Candida albicans.

CompoundTarget MicroorganismConcentration (µg/ml)Activity
M5aEnterococcus faecalis50Potent
M5gEnterococcus faecalis50Potent
M5iCandida albicans25Significant
M5kCandida albicans25Significant
M5lCandida albicans25Significant

Another study synthesized 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and evaluated their antimicrobial activity. These compounds, which feature a nitro group in the side chain, also exhibited promising results.[1]

Anti-inflammatory Effects: Targeting Key Signaling Pathways

The anti-inflammatory properties of benzofuran derivatives have been a subject of intense research. Certain analogs have been shown to inhibit key inflammatory mediators, suggesting their potential in treating inflammatory disorders.

One investigation into heterocyclic/benzofuran hybrids identified a compound, 5d , which demonstrated a significant inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator. Further studies revealed that this compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[2]

CompoundAssayIC50 (µM)
5d NO Generation Inhibition52.23 ± 0.97

The modulation of these pathways leads to the downregulation of pro-inflammatory factors such as COX-2, TNF-α, and IL-6.[2]

Anticancer Activity: A Multifaceted Approach

The anticancer potential of nitro-substituted benzofurans is a rapidly evolving area of research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

A novel benzofuran ring-linked 3-nitrophenyl chalcone derivative demonstrated potent and selective cytotoxic effects on colon cancer cells. The IC₅₀ values after 48 hours of treatment are presented below.[3]

CompoundCell LineIC₅₀ (µM)
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (Colon Cancer)1.71
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHT-29 (Colon Cancer)7.76
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneCCD-18Co (Healthy Colon)> 10

This compound was found to induce apoptosis in cancer cells and arrest the cell cycle at the G0/G1 phase.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.

Antibacterial Activity Assessment (Agar Well Diffusion Method)

The antibacterial activity of the synthesized benzofuran derivatives was determined using the agar well diffusion method.[4]

  • Preparation of Inoculum: Bacterial strains (Enterococcus faecalis) were cultured in nutrient broth for 24 hours at 37°C. The turbidity of the culture was adjusted to match the 0.5 McFarland standard.

  • Plate Preparation: Mueller-Hinton agar was poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface was uniformly swabbed with the prepared bacterial inoculum.

  • Well Creation: Wells of 6 mm diameter were created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration (e.g., 50 µg/ml) of the test compound dissolved in a suitable solvent (like DMSO) was added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well was measured in millimeters.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells were pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells were stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. The absorbance at 540 nm was measured, and the percentage of NO inhibition was calculated relative to the LPS-treated control.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of NO production (IC50) was determined from a dose-response curve.

Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cancer cells (e.g., HCT-116, HT-29) were seeded in 96-well plates and incubated overnight to allow for attachment.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C. During this time, viable cells metabolize MTT into formazan crystals.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then determined.

Visualizing the Mechanisms

To provide a clearer understanding of the biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Benzofuran Benzofuran Analog (5d) Benzofuran->IKK Inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of a benzofuran analog.

G cluster_1 Antimicrobial Screening Workflow Start Start: Synthesized Benzofuran Analogs Prepare_Inoculum Prepare Bacterial/ Fungal Inoculum Start->Prepare_Inoculum Inoculate Inoculate Plates Prepare_Inoculum->Inoculate Agar_Plates Prepare Agar Plates Agar_Plates->Inoculate Add_Compounds Add Test Compounds to Wells Inoculate->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Analyze Analyze Data & Determine MIC Measure_Zones->Analyze End End: Identify Active Compounds Analyze->End

Caption: General workflow for screening the antimicrobial activity of benzofuran analogs using the agar well diffusion method.

References

A Comparative Guide to the Synthesis of Functionalized 2,3-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its prevalence has driven the development of numerous synthetic strategies to access functionalized derivatives. This guide provides an objective comparison of three prominent and contemporary methods for the synthesis of these valuable compounds: Palladium-Catalyzed Intramolecular Carboalkoxylation, Visible-Light-Mediated Intramolecular Radical Cyclization, and Enantioselective [3+2] Cycloaddition. The comparison focuses on reaction efficiency, substrate scope, stereocontrol, and reaction conditions, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteCatalyst/PromoterKey FeaturesTypical YieldsStereocontrol
Palladium-Catalyzed Intramolecular Carboalkoxylation Palladium / Biaryl Phosphine Ligand- Forms two C-C bonds and a C-O bond in one step- Good diastereoselectivity for trans-products- Broad substrate scope for aryl triflates65-91%High Diastereoselectivity (up to >20:1 dr)
Visible-Light-Mediated Intramolecular Radical Cyclization Visible Light / Iodine- Metal-free and mild reaction conditions- Good functional group tolerance- Forms a C-Se/S and a C-O bond43-96%Not applicable (for the cited examples)
Enantioselective [3+2] Cycloaddition Copper(II) / SPDO Ligand- High enantioselectivity- Construction of a quaternary stereocenter- Mild reaction conditions72-96%Excellent Enantioselectivity (up to 99% ee)

Palladium-Catalyzed Intramolecular Carboalkoxylation of 2-Allylphenols

This method provides an efficient route to 2,3-disubstituted dihydrobenzofurans through a palladium-catalyzed coupling of 2-allylphenol derivatives with aryl triflates. The reaction proceeds via an anti-oxypalladation of the alkene, leading to the formation of the dihydrobenzofuran ring with good to excellent diastereoselectivity in favor of the trans isomer.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Oven-dried vial reagents Add 2-allylphenol, aryl triflate, Pd catalyst, ligand, and base start->reagents solvent Add solvent (e.g., Toluene) reagents->solvent heat Heat the reaction mixture (e.g., 100 °C) solvent->heat stir Stir for a specified time (e.g., 12-24 h) heat->stir cool Cool to room temperature stir->cool filter Filter through Celite cool->filter extract Extract with organic solvent filter->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for Pd-catalyzed carboalkoxylation.

Quantitative Data
Entry2-Allylphenol DerivativeAryl TriflatesYield (%)[1]Diastereomeric Ratio (trans:cis)[1]
12-allylphenolPhenyl triflate85>20:1
22-allyl-4-chlorophenolPhenyl triflate78>20:1
32-allyl-4-methoxyphenolPhenyl triflate81>20:1
42-allylphenol4-Methoxyphenyl triflate91>20:1
52-(but-2-en-1-yl)phenolPhenyl triflate755:1
62-(3-phenylallyl)phenolPhenyl triflate6515:1
Experimental Protocol

To an oven-dried vial is added Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol %), CPhos (9.7 mg, 0.02 mmol, 10 mol %), and K₃PO₄ (85 mg, 0.4 mmol). The vial is sealed with a Teflon-lined cap and purged with nitrogen. Toluene (1.0 mL), the 2-allylphenol (0.2 mmol), and the aryl triflate (0.3 mmol) are added via syringe. The reaction mixture is stirred at 100 °C for 12-24 h. After cooling to room temperature, the mixture is filtered through a pad of Celite, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.[1]

Visible-Light-Mediated Intramolecular Radical Cyclization

As a metal-free alternative, visible-light-induced intramolecular radical cyclization offers a mild and sustainable approach to functionalized 2,3-dihydrobenzofurans. This method often utilizes a photocatalyst or proceeds under catalyst-free conditions, relying on the generation of radical intermediates that subsequently cyclize. The example highlighted here involves an oxyselenocyclization of 2-allylphenols.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up and Purification start Reaction tube reagents Add 2-allylphenol, diphenyl diselenide, and iodine start->reagents solvent Add solvent (e.g., CH3CN) reagents->solvent irradiate Irradiate with blue LEDs at room temperature solvent->irradiate stir Stir for a specified time (e.g., 24 h) irradiate->stir quench Quench with Na2S2O3 solution stir->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for visible-light-mediated cyclization.

Quantitative Data
Entry2-Allylphenol DerivativeChalcogenideYield (%)
12-allylphenolDiphenyl diselenide95%
22-allyl-4-chlorophenolDiphenyl diselenide95%
32-allyl-4-fluorophenolDiphenyl diselenide96%
42-allyl-4-methoxyphenolDiphenyl diselenide85%
52-allylphenolDiphenyl disulfide53%
62-allyl-4-chlorophenolDiphenyl disulfide43%
Experimental Protocol

In a sealed tube, 2-allylphenol (0.25 mmol), diphenyl diselenide (0.25 mmol), and iodine (0.25 mmol) are dissolved in acetonitrile (2.5 mL). The reaction mixture is stirred under blue LED irradiation at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Enantioselective [3+2] Cycloaddition

For the synthesis of chiral 2,3-dihydrobenzofurans, enantioselective [3+2] cycloaddition reactions have emerged as a powerful tool. The use of a chiral catalyst, such as a copper(II) complex with a spiro-pyrrolidine-oxazoline (SPDO) ligand, allows for the highly enantioselective construction of the dihydrobenzofuran core, often creating a quaternary stereocenter.

Experimental Workflow

G cluster_prep Catalyst and Reaction Setup cluster_reaction Reaction cluster_workup Purification start Schlenk tube catalyst Add Cu(OTf)2 and SPDO ligand start->catalyst solvent Add solvent (e.g., CH2Cl2) catalyst->solvent stir_cat Stir at room temperature solvent->stir_cat add_reagents Add quinone ester and styrene derivative stir_cat->add_reagents stir Stir at a specified temperature (e.g., 30 °C) for a given time (e.g., 12-48 h) add_reagents->stir concentrate Concentrate in vacuo stir->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for enantioselective [3+2] cycloaddition.

Quantitative Data
EntryStyrene DerivativeQuinone EsterYield (%)[2]ee (%)[2]
1Styrene2-methoxycarbonyl-1,4-benzoquinone9698
24-Methylstyrene2-methoxycarbonyl-1,4-benzoquinone9599
34-Methoxystyrene2-methoxycarbonyl-1,4-benzoquinone9297
44-Chlorostyrene2-methoxycarbonyl-1,4-benzoquinone9398
52-Methylstyrene2-methoxycarbonyl-1,4-benzoquinone8595
6Styrene2-ethoxycarbonyl-1,4-benzoquinone9498
Experimental Protocol

In a Schlenk tube, Cu(OTf)₂ (3.6 mg, 0.01 mmol, 10 mol%) and the SPDO ligand (5.8 mg, 0.012 mmol, 12 mol%) are dissolved in CH₂Cl₂ (1.0 mL) and stirred at room temperature for 1 hour. The quinone ester (0.1 mmol) and the styrene derivative (0.2 mmol) are then added. The reaction mixture is stirred at 30 °C for 12-48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral 2,3-dihydrobenzofuran.[2]

Conclusion

The choice of synthetic route for accessing functionalized 2,3-dihydrobenzofurans depends on the specific target molecule and desired attributes. The Palladium-Catalyzed Intramolecular Carboalkoxylation is a robust method for generating trans-2,3-disubstituted dihydrobenzofurans with high diastereoselectivity. For a more environmentally benign approach, Visible-Light-Mediated Intramolecular Radical Cyclization offers a metal-free option under mild conditions, proving effective for a range of substrates. When enantiopurity is the primary concern, the Enantioselective [3+2] Cycloaddition using a chiral copper catalyst provides excellent stereocontrol, enabling the synthesis of highly enantioenriched dihydrobenzofurans containing quaternary stereocenters. Each of these methods represents a valuable tool in the synthetic chemist's arsenal for the construction of this important heterocyclic scaffold.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Nitro-2,3-dihydro-1-benzofuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 5-Nitro-2,3-dihydro-1-benzofuran, a compound that, like many nitroaromatic compounds, requires careful handling as hazardous waste. Adherence to these procedures is critical for protecting personnel and the environment.

Hazard Profile and Safety Data

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat is mandatory. Additional protective clothing may be required based on the scale of handling.[2]

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[1]

Summary of Potential Hazards (Based on Analogous Compounds):

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[1]
Skin Irritation (Category 2)Causes skin irritation.[1][2]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous chemical waste stream. On-site chemical treatment or neutralization by laboratory personnel is not recommended due to the potential for creating unknown hazards.[3] The standard and safest procedure is to arrange for disposal through a certified hazardous waste management vendor.[3]

Experimental Protocol: Waste Collection and Segregation

  • Container Selection:

    • Choose a container that is in good condition, leak-proof, and chemically compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.[3]

    • Ensure the container has a secure, tight-fitting lid.[4][5]

    • Do not use a container that previously held incompatible chemicals.

  • Waste Segregation:

    • Collect waste this compound in a dedicated container.

    • Crucially, do not mix this waste with other chemical streams, such as strong acids, bases, or halogenated solvents, to prevent dangerous reactions.[3]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE ".[3][4]

    • Write the full chemical name: "This compound ".[3]

    • Indicate the approximate concentration and quantity.

    • Note the date when the first waste was added to the container (accumulation start date).[3]

  • Accumulation and Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[4][5]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[3]

    • The SAA must have secondary containment, such as a spill tray, to contain any potential leaks.[3][5]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.[6][7]

  • Disposal Request:

    • Once the container is full (no more than 90% capacity to allow for expansion), or if the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]

    • Complete any required waste manifest documentation provided by your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Select Compatible Waste Container A->B C Label Container: 'HAZARDOUS WASTE' + Chemical Name & Date B->C D Collect Waste in Designated Container C->D E Store in Satellite Accumulation Area with Secondary Containment D->E F Is Container Full (90% Capacity)? E->F G Keep Container Securely Closed F->G No H Contact EHS for Waste Pickup F->H Yes G->D I Complete Waste Manifest Documentation H->I J EHS Arranges for Professional Disposal I->J

Caption: Disposal workflow for this compound.

Regulatory Compliance

The disposal of hazardous waste is governed by strict federal, state, and local regulations, including those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Your institution's EHS department is the primary resource for ensuring compliance with all applicable rules.[4][6] Never dispose of chemical waste down the sanitary sewer or in the regular trash.[3][6] Following these established procedures is not only a matter of safety but also of legal and professional responsibility.

References

Personal protective equipment for handling 5-Nitro-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 5-Nitro-2,3-dihydro-1-benzofuran (CAS No: 17403-47-3), a key intermediate in pharmaceutical synthesis. The following procedural steps and personal protective equipment (PPE) recommendations are based on the known hazards of similar nitroaromatic compounds and general laboratory safety principles.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to minimize exposure and mitigate risks. The following table summarizes the required protective gear for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles or Face ShieldChemical splash goggles are required at all times when handling the compound. A face shield should be worn in situations with a higher risk of splashing.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use. After handling, wash hands thoroughly.
Body Laboratory CoatA fully buttoned, flame-resistant lab coat is necessary to protect against skin contact. For larger quantities or significant spill risk, a chemical-resistant apron or suit is advised.[2]
Respiratory Fume Hood or RespiratorAll handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges must be used.
Feet Closed-Toed ShoesSturdy, closed-toed shoes are required to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and functional.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for the handling of this compound.

2. Handling the Compound:

  • Don all required PPE as outlined in the table above.

  • When handling the solid form, be mindful of dust formation. Use techniques that minimize the generation of airborne particles.

  • Conduct all weighing and transferring of the compound within the fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Keep the container tightly closed when not in use and store it in a cool, dark, and well-ventilated area away from incompatible materials such as oxidizing agents.

3. Spill and Emergency Procedures:

  • Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill to prevent it from spreading. Contact your institution's environmental health and safety (EHS) department for assistance.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including gloves, absorbent pads, and excess reagents, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added. The label should include the chemical name and associated hazards.

  • Storage: Store the hazardous waste container in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste management provider. Do not pour waste down the drain.[4]

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Verify Fume Hood & Safety Equipment prep2 Gather Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Segregate Hazardous Waste handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency Spill or Exposure Occurs action Follow Emergency Procedures emergency->action

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.